molecular formula C22H27NO5 B12319966 Muramine CAS No. 2292-20-8

Muramine

Katalognummer: B12319966
CAS-Nummer: 2292-20-8
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: HUIJAZQRYSCNED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Muramine is a dibenzazecine alkaloid that is 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one substituted by a methyl group at position 6 and by methoxy groups at positions 3, 4, 10, and 11. It has a role as a plant metabolite. It is a dibenzazecine alkaloid, a tertiary amino compound and an aromatic ether.
This compound is a natural product found in Corydalis pallida, Papaver nudicaule, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2292-20-8

Molekularformel

C22H27NO5

Molekulargewicht

385.5 g/mol

IUPAC-Name

3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one

InChI

InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3

InChI-Schlüssel

HUIJAZQRYSCNED-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unearthing Muramine: A Technical Guide to Its Natural Alkaloid Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical guide provides an in-depth overview of the natural sources of the dibenzazecine alkaloid, muramine. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge on the plant origins of this compound, quantitative yields, detailed experimental protocols for its isolation, and its biosynthetic pathway.

Introduction to this compound

This compound is a protopine-type isoquinoline (B145761) alkaloid that has been identified in several plant species. Protopine (B1679745) alkaloids are a class of natural products known for their diverse pharmacological activities, making them subjects of interest in medicinal chemistry and drug discovery. This compound's chemical structure is characterized by a ten-membered nitrogen-containing ring, which is biosynthetically derived from the amino acid tyrosine. Understanding its natural sources and extraction methodologies is a critical first step for further research and development.

Natural Sources and Quantitative Yields

This compound has been isolated from a select number of plant species, primarily within the Papaveraceae (poppy) family. The documented presence and yield of this compound vary among different species and even between different populations of the same species. The primary plant sources identified in the literature are detailed below.

Plant SpeciesFamilyPlant PartThis compound Yield (% of dried plant material)Reference
Glaucium vitellinumPapaveraceaeAerial parts0.12%
Papaver nudicaulePapaveraceaeAerial partsNot Quantified
Argemone squarrosaPapaveraceaeAerial partsNot Quantified

Note: Quantitative data for this compound in Papaver nudicaule and Argemone squarrosa is not specified in the reviewed literature, though its presence is confirmed.

Biosynthetic Pathway of this compound

This compound belongs to the protopine class of alkaloids, which are biosynthetically derived from the benzylisoquinoline alkaloid (S)-Reticuline. The pathway involves a series of enzymatic transformations to construct the characteristic ten-membered ring structure. While the specific terminal steps to this compound are not fully elucidated, the core pathway to the protopine scaffold is understood.

The biosynthesis begins with (S)-Reticuline, a pivotal intermediate in the formation of many isoquinoline alkaloids. A key series of enzymatic steps, including those catalyzed by the berberine (B55584) bridge enzyme, synthase enzymes (CYP719A family), and N-methyltransferases, leads to the formation of the protopine skeleton. The process involves oxidative cyclization, methylations, and ring cleavage/rearrangement to form the final structure.

Muramine_Biosynthesis cluster_precursors Core Precursors cluster_pathway Protopine Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Reticuline (S)-Reticuline Dopamine->Reticuline Norcoclaurine Synthase & subsequent enzymes Four_HPAA->Reticuline Norcoclaurine Synthase & subsequent enzymes Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Stylopine (S)-Stylopine Scoulerine->Stylopine Cheilanthifoline Synthase Stylopine Synthase (CYP719A) N_Methylstylopine (S)-cis-N-Methylstylopine Stylopine->N_Methylstylopine Tetrahydroprotoberberine N-methyltransferase Protopine Protopine N_Methylstylopine->Protopine N-methylstylopine hydroxylase This compound This compound Protopine->this compound Further enzymatic modifications (e.g., hydroxylation, methylation)

Figure 1: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols for Isolation and Purification

While a definitive, standardized protocol solely for this compound is not available, a general and effective methodology can be synthesized from established procedures for isolating protopine-type alkaloids from plants of the Papaveraceae family. The following protocol represents a comprehensive workflow from plant material to purified alkaloid.

Extraction

The initial step involves the extraction of total alkaloids from the dried and powdered plant material.

  • Maceration/Soxhlet Extraction: The dried and powdered aerial parts of the plant (e.g., Glaucium vitellinum) are subjected to exhaustive extraction.

    • Defatting: The plant material is first defatted using a non-polar solvent like n-hexane or petroleum ether to remove lipids and pigments.

    • Alkaloid Extraction: The defatted material is then extracted with a polar solvent, typically methanol (B129727) or ethanol, often acidified with a small amount of a weak acid (e.g., acetic acid) to facilitate the extraction of alkaloid salts. This can be performed at room temperature over several days (maceration) or more rapidly using a Soxhlet apparatus.

Acid-Base Partitioning

This crucial step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Solvent Evaporation: The methanolic or ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Acidification: The residue is dissolved in an acidic aqueous solution (e.g., 2-5% sulfuric acid or hydrochloric acid). This converts the alkaloids into their water-soluble salt forms.

  • Washing with Organic Solvent: The acidic solution is washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral impurities.

  • Basification: The aqueous layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide. This liberates the free alkaloid bases.

  • Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase into an organic solvent like chloroform. This chloroform phase contains the total alkaloid fraction.

Chromatographic Purification

The final step involves the separation and purification of individual alkaloids from the total alkaloid extract using chromatographic techniques.

  • Column Chromatography: The concentrated alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina.

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol gradient).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent like Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched in this compound are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid.

Isolation_Workflow Plant Dried & Powdered Plant Material Defat Defatting (n-Hexane) Plant->Defat Extract Solvent Extraction (Acidified Methanol) Defat->Extract Crude Crude Extract Extract->Crude AcidBase Acid-Base Partitioning Crude->AcidBase TotalAlk Total Alkaloid Fraction AcidBase->TotalAlk ColumnChrom Column Chromatography (Silica Gel) TotalAlk->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC Pure Pure this compound PrepHPLC->Pure

Unveiling Muramine (Cryptopalmatine): An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – This technical guide provides a comprehensive overview of the identification and potential biological activities of Muramine, also known as Cryptopalmatine. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological properties of this dibenzazecine alkaloid.

Core Chemical Identification

This compound is a plant metabolite found in species such as Corydalis pallida and Papaver nudicaule.[1] Its chemical identity is established through a combination of spectroscopic and spectrometric techniques.

Table 1: Chemical and Physical Properties of this compound (Cryptopalmatine)

PropertyValueSource
IUPAC Name 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-onePubChem[1]
Molecular Formula C₂₂H₂₇NO₅PubChem[1]
Molecular Weight 385.5 g/mol PubChem[1]
CAS Number 2292-20-8PubChem[1]
Synonyms Cryptopalmatine, this compoundPubChem[1]
Spectroscopic and Spectrometric Data

The definitive identification of this compound relies on the analysis of its spectral data. The following provides an overview of expected data from key analytical techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for elucidating the carbon skeleton of this compound. Spectral data, including chemical shifts, provide a unique fingerprint of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (Cryptopalmatine)

PeakChemical Shift (ppm)
1170.1
2152.4
3151.7
4148.6
5141.6
6134.5
7129.8
8128.9
9126.3
10114.7
11113.8
12111.9
1361.1
1460.9
1556.4
1656.1
1753.6
1844.5
1936.1
2030.1
2129.7
2225.4
Note: This data is representative and may vary slightly based on experimental conditions and solvent.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of this compound and its fragmentation patterns, confirming its molecular weight and elemental composition. High-resolution mass spectrometry can provide the exact mass, further solidifying the identification.

Potential Biological Activities and Signaling Pathways

Anti-Inflammatory Activity: NF-κB and Nrf2/HO-1 Pathways

The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathways are key regulators of inflammation and cellular stress responses. The related compound, Palmatine, has been shown to inhibit the NF-κB pathway and activate the Nrf2/HO-1 pathway. It is hypothesized that this compound may exhibit similar modulatory effects.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IkB IκB IKK_Complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation 4. Ubiquitination & Degradation NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus 5. Translocation DNA DNA NF_kB_nucleus->DNA 6. Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription This compound This compound (Hypothesized) This compound->IKK_Complex Inhibition?

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus 2. Translocation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination ARE ARE Nrf2_nucleus->ARE 3. Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Gene_Expression 4. Transcription This compound This compound (Hypothesized) This compound->Keap1 1. Dissociation?

Hypothesized Activation of the Nrf2 Signaling Pathway by this compound.
Neuroprotective Activity: Acetylcholinesterase Inhibition

Many alkaloids exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease. The potential of this compound as an AChE inhibitor warrants investigation.

Experimental Protocols

The following sections outline detailed methodologies for the identification and potential activity screening of this compound.

Analytical Identification and Quantification

3.1.1. High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related protoberberine alkaloids and can be optimized for this compound.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used. The specific gradient profile will require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of a pure this compound standard (typically around 280 nm and 345 nm for protoberberine alkaloids).

  • Quantification: A calibration curve should be constructed using a certified reference standard of this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV/PDA Detector Column->Detector Data_Analysis Data Analysis (Chromatogram, Quantification) Detector->Data_Analysis

General Workflow for HPLC Analysis of this compound.
In Vitro Biological Assays

3.2.1. NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

  • Cell Line: A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter gene.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

3.2.2. Nrf2 Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the Nrf2 pathway.

  • Cell Line: A human cell line (e.g., HepG2) stably transfected with an Antioxidant Response Element (ARE)-driven luciferase reporter gene.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound.

    • After incubation, lyse the cells and measure luciferase activity.

  • Data Analysis: Determine the fold induction of Nrf2 activity compared to a vehicle control.

3.2.3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

  • Procedure:

    • In a 96-well plate, mix the AChE enzyme with varying concentrations of this compound.

    • Add the substrate and DTNB.

    • Monitor the formation of the yellow product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

Current Research Gaps and Future Directions

A thorough review of the existing scientific literature reveals a notable absence of published quantitative data (IC₅₀, Kᵢ) on the biological activities of this compound (Cryptopalmatine). While its chemical structure and presence in certain botanicals are documented, its pharmacological profile remains largely unexplored. The structural similarity to other bioactive protoberberine alkaloids strongly suggests that this compound may possess interesting therapeutic properties, but this requires experimental validation.

Future research should focus on:

  • Systematic screening of this compound against a panel of biological targets to identify its primary mechanism(s) of action.

  • Determination of IC₅₀ and Kᵢ values in relevant in vitro assays to quantify its potency.

  • In vivo studies to evaluate its efficacy and pharmacokinetic profile in animal models of disease.

  • Elucidation of its effects on key signaling pathways , such as NF-κB and Nrf2, to understand the molecular basis of its activity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising, yet understudied, alkaloid this compound.

References

In-Depth Technical Guide on Muramine (Cryptopalmatine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramine, also known as Cryptopalmatine, is a dibenzazecine alkaloid naturally occurring in various plant species, notably within the genus Corydalis. This document provides a comprehensive technical overview of the physical and chemical properties of this compound, its biological activities, and the associated mechanisms of action. Detailed experimental protocols for its isolation and potential therapeutic applications are also discussed, supported by quantitative data and visual diagrams to facilitate understanding and further research in drug development.

Chemical and Physical Properties

This compound is a tertiary amino compound and an aromatic ether.[1] Its core structure is a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one, substituted with a methyl group at position 6 and methoxy (B1213986) groups at positions 3, 4, 10, and 11.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one
Synonyms Cryptopalmatine, NSC-148827
CAS Number 2292-20-8
Molecular Formula C₂₂H₂₇NO₅
InChI Key HUIJAZQRYSCNED-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 385.46 g/mol [3]
Melting Point 148-150 °CMySkinRecipes
Boiling Point (Predicted) 555.6 ± 50.0 °CBOC Sciences
Density (Predicted) 1.131 ± 0.06 g/cm³BOC Sciences
Appearance PowderBOC Sciences

Experimental Protocols

Isolation of this compound from Corydalis Species

This compound is a naturally occurring alkaloid found in plants of the Corydalis genus, such as Corydalis pallida. The following protocol outlines a general method for the extraction and purification of alkaloids from Corydalis tubers, which can be adapted for the specific isolation of this compound.

Protocol 2.1.1: Extraction of Total Alkaloids

  • Preparation of Plant Material : The dried tubers of the Corydalis species are pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to reflux extraction with 70% ethanol. The pH of the solvent is adjusted to 10 with diluted ammonia (B1221849) to facilitate the extraction of the basic alkaloids. This process is typically repeated twice for 60 minutes each time to ensure a high yield.

  • Concentration : The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to obtain a crude alkaloid extract.

Protocol 2.1.2: Purification of Total Alkaloids

  • Macroporous Adsorption Resin Chromatography : NKA-9 macroporous adsorption resin is effective for the separation and enrichment of Corydalis alkaloids.[4]

    • Loading : The crude extract is dissolved in an appropriate solvent and loaded onto a pre-conditioned NKA-9 resin column.

    • Washing : The column is washed with distilled water to remove water-soluble impurities.

    • Elution : The total alkaloids are eluted from the resin using 70% ethanol.

Protocol 2.1.3: Isolation of this compound

  • High-Performance Liquid Chromatography (HPLC) : The purified total alkaloid fraction is subjected to preparative two-dimensional HPLC for the isolation of individual alkaloids like this compound.[5]

    • First Dimension : Separation is performed on a C18 column using a mobile phase with a pH of 3.5.

    • Second Dimension : Fractions containing this compound are further purified using a mobile phase with a pH of 10.0.

  • High-Speed Counter-Current Chromatography (HSCCC) : As an alternative to preparative HPLC, HSCCC can be employed for the separation and purification of alkaloids from the total extract.[6]

G cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation Corydalis_Tubers Corydalis Tubers (Powdered) Reflux_Extraction Reflux Extraction (70% Ethanol, pH 10) Corydalis_Tubers->Reflux_Extraction Crude_Extract Crude Alkaloid Extract Reflux_Extraction->Crude_Extract Resin_Chromatography Macroporous Resin Chromatography Crude_Extract->Resin_Chromatography Purified_Alkaloids Purified Total Alkaloids Resin_Chromatography->Purified_Alkaloids HPLC_HSCCC Preparative HPLC or HSCCC Purified_Alkaloids->HPLC_HSCCC This compound Isolated this compound HPLC_HSCCC->this compound

Caption: Workflow for the isolation of this compound from Corydalis species.

Biological Activity and Signaling Pathways

Alkaloids from the Corydalis genus, including this compound, are known for a wide range of pharmacological activities. While specific studies on this compound are limited, the activities of structurally related alkaloids provide insights into its potential therapeutic effects.

Anti-inflammatory Activity

Alkaloids from Corydalis have demonstrated significant anti-inflammatory properties. The mechanism of action is often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of related alkaloids like Palmatine involve the suppression of the Toll-like receptor 4 (TLR4) pathway.[1] Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the recruitment of adaptor proteins like TRIF, culminating in the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound is hypothesized to inhibit this pathway by down-regulating the expression of TLR4 and TRIF, thereby preventing NF-κB activation and reducing the inflammatory response.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF IKK_Complex IKK Complex TRIF->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NF_kB NF-κB (p65/p50) IkBa->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines This compound This compound This compound->TLR4 This compound->TRIF

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Antitumor Activity

Many alkaloids exhibit cytotoxic effects against various cancer cell lines. A common mechanism for this activity is the induction of apoptosis, or programmed cell death.

Signaling Pathway: Intrinsic Apoptosis

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[2][7][8][9][10] It is plausible that this compound could induce apoptosis in cancer cells through this mitochondrial-mediated pathway.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 binds to Caspase_9 Caspase-9 Activation Apaf_1->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several alkaloids have shown potential as AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of this compound can be determined using a colorimetric method.

  • Reaction Mixture : Prepare a reaction mixture containing acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme Addition : Add acetylcholinesterase to the reaction mixture in the presence and absence of this compound (test and control, respectively).

  • Measurement : AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Inhibition Calculation : A decrease in the rate of color formation in the presence of this compound indicates AChE inhibition. The percentage of inhibition can be calculated, and the IC₅₀ value (the concentration of this compound required to inhibit 50% of AChE activity) can be determined.

Enzyme Kinetics

To understand the mechanism of inhibition, kinetic studies can be performed by measuring the reaction rates at various substrate and inhibitor concentrations. Lineweaver-Burk or Dixon plots can then be used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki).[11][12][13][14]

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) ATCI->AChE Yellow_Product Yellow Product (Measured at 412 nm) Thiocholine->Yellow_Product reacts with DTNB DTNB DTNB->Yellow_Product This compound This compound This compound->AChE inhibits

Caption: Principle of the acetylcholinesterase inhibition assay.

Conclusion

This compound (Cryptopalmatine) is a promising natural alkaloid with potential therapeutic applications, particularly in the areas of anti-inflammatory, antitumor, and neuroprotective therapies. This technical guide has summarized its key physical and chemical properties and provided a framework for its isolation and the investigation of its biological activities. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways involved in its pharmacological effects, which will be crucial for its development as a potential therapeutic agent.

References

In-Depth Technical Guide to Muramine (CAS Number: 2292-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramine, also known as Cryptopalmatine, is a naturally occurring dibenzazecine alkaloid identified in plant species such as Corydalis pallida and Papaver nudicaule. Despite its characterization, in-depth research into its specific biological activities, mechanism of action, and associated signaling pathways remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical and physical properties. In the absence of specific data for this compound, this guide also explores the broader pharmacological context of dibenzazecine alkaloids and outlines general experimental protocols for the extraction, isolation, characterization, and biological evaluation of such compounds. This document aims to serve as a foundational resource for researchers initiating studies on this compound, providing both established data and a framework for future investigation.

Core Data Presentation

This section summarizes the key quantitative and qualitative data for this compound.

PropertyDataCitation(s)
CAS Number 2292-20-8
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.46 g/mol
Synonyms Cryptopalmatine, 5,7,8,14-Tetrahydro-3,4,10,11-tetramethoxy-6-methyldibenz[c,g]azecin-13(6H)-one
Chemical Class Dibenzazecine Alkaloid
Natural Sources Corydalis pallida, Papaver nudicaule, and other organisms

Biological Activity and Potential Pharmacological Significance

Direct studies detailing the biological activity and mechanism of action of this compound are scarce. However, the broader class of alkaloids, and more specifically dibenzazecine alkaloids, are known to possess a wide range of pharmacological properties.

Alkaloids, as a diverse group of naturally occurring compounds, have been shown to interact with various biological targets and signaling pathways, leading to activities such as:

  • Neuroprotective Effects: Many alkaloids have demonstrated potential in the context of neurodegenerative diseases by modulating signaling pathways related to neuronal survival and inflammation.

  • Anticancer Properties: Certain alkaloids exhibit cytotoxic or cytostatic effects on cancer cells through interference with critical cellular processes.

  • Anti-inflammatory Activity: Alkaloids have been reported to modulate inflammatory responses through various mechanisms.

Given this compound's structural classification as a dibenzazecine alkaloid, it may share pharmacological properties with other members of this class. Further research is warranted to elucidate the specific biological profile of this compound.

Experimental Protocols

The following section outlines general methodologies that can be adapted for the study of this compound, from its extraction from natural sources to its biological characterization.

Extraction and Isolation of this compound from Plant Material

This protocol describes a general approach for the extraction and isolation of alkaloids from plant sources.

  • Preparation of Plant Material: The plant material (e.g., dried and powdered leaves, stems, or roots) is the starting point.

  • Extraction:

    • Acid-Base Extraction: The powdered plant material is first macerated with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids and convert them into their water-soluble salt forms. The mixture is then filtered. The acidic extract is subsequently basified (e.g., with NH₄OH) to a pH of around 9, which deprotonates the alkaloids, rendering them less water-soluble.[1]

    • Solvent Extraction: The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) in a separatory funnel. The alkaloids will partition into the organic layer. This process is repeated several times to ensure complete extraction.

  • Purification:

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

    • Chromatography: The crude extract is then subjected to further purification using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step.[2][3] The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.[2][3] Fractions with similar TLC profiles are pooled.

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[2]

Characterization of this compound

Once isolated, the structure and purity of this compound can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.[2][3]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2][3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.[1]

Preliminary Biological Screening

A general workflow for the initial biological evaluation of a purified alkaloid like this compound is as follows:

  • Cell Viability/Cytotoxicity Assays: To determine the effect of the compound on cell survival in various cell lines (e.g., cancer cell lines, neuronal cells). Assays like MTT, XTT, or LDH release can be used.

  • Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, this compound could be tested for its ability to inhibit specific enzymes.

  • Receptor Binding Assays: To investigate if this compound binds to specific cellular receptors.

  • Antimicrobial Assays: The compound can be screened for activity against a panel of bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

As specific signaling pathways for this compound have not been elucidated, a general workflow for investigating the mechanism of action of a novel alkaloid is presented below. This logical workflow can guide future research on this compound.

experimental_workflow cluster_discovery Discovery and Isolation cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Plant_Source Plant Source (e.g., Corydalis pallida) Extraction_Isolation Extraction and Isolation of this compound Plant_Source->Extraction_Isolation Structural_Elucidation Structural Elucidation (NMR, MS, IR) Extraction_Isolation->Structural_Elucidation Initial_Screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) Structural_Elucidation->Initial_Screening Purified this compound Hit_Identification Identification of Biological Activity Initial_Screening->Hit_Identification Target_Identification Target Identification (e.g., Enzyme/Receptor Assays) Hit_Identification->Target_Identification Active Compound Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis

A logical workflow for the investigation of this compound.

Many alkaloids are known to modulate key signaling pathways involved in cellular processes. For instance, some alkaloids have been shown to influence the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer. Below is a generalized representation of a signaling pathway that is often a target of natural products.

general_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Inhibitory_Protein Inhibitory Protein (e.g., IκB) Kinase2->Inhibitory_Protein Phosphorylation & Degradation TF Transcription Factor (e.g., NF-κB) Inhibitory_Protein->TF Inhibition TF_nucleus Active Transcription Factor TF->TF_nucleus Translocation Gene_Expression Target Gene Expression TF_nucleus->Gene_Expression Induces Biological_Response Biological Response (e.g., Inflammation, Proliferation) Gene_Expression->Biological_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor This compound This compound (Hypothetical Target) This compound->Kinase2

A generalized signaling pathway often modulated by alkaloids.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure, CAS number, and molecular weight. However, a significant gap exists in the scientific literature regarding its biological functions. The information provided in this guide on the broader class of alkaloids and general experimental methodologies offers a starting point for researchers. Future investigations should focus on:

  • Systematic Biological Screening: Evaluating this compound against a diverse panel of biological targets to identify potential therapeutic activities.

  • Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying molecular mechanism and the specific signaling pathways involved.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to assess efficacy and safety.

The exploration of natural products like this compound holds potential for the discovery of novel therapeutic agents. This technical guide serves to facilitate and encourage such research endeavors.

References

The Discovery of Muramine in Corydalis pallida: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the historical discovery, isolation, and structural elucidation of Muramine, a dibenzazecine alkaloid, from the plant species Corydalis pallida. The document provides a comprehensive overview of the experimental methodologies employed in its initial characterization, including extraction, purification, and advanced spectroscopic analysis. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz (DOT language) to visually represent the key experimental and logical processes involved in the discovery of this natural product. While the initial discovery and structural elucidation of this compound are well-documented, information regarding its specific biological activities and associated signaling pathways remains limited in the current body of scientific literature.

Introduction

The genus Corydalis is a rich source of isoquinoline (B145761) alkaloids, many of which exhibit significant pharmacological activities. Within this genus, Corydalis pallida has been a subject of phytochemical investigation, leading to the discovery of numerous alkaloids. Among these is this compound, a dibenzazecine alkaloid. This guide provides a detailed account of the foundational research that led to the identification of this compound from this plant source.

Physicochemical Properties of this compound

This compound, also known as Cryptopalmatine, is characterized by the following molecular and physical properties[1][]:

PropertyValue
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.46 g/mol
IUPAC Name 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][3]benzazecin-13-one
CAS Number 2292-20-8
Class Dibenzazecine Alkaloid

Experimental Protocols

While the seminal publication detailing the initial isolation of this compound from Corydalis pallida could not be definitively retrieved for a complete reproduction of the original protocols, this section outlines a generalized and widely accepted methodology for the extraction and purification of alkaloids from Corydalis species, based on established practices in natural product chemistry.

Plant Material and Extraction
  • Collection and Preparation: The aerial parts of Corydalis pallida are collected, dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or a methanol-chloroform mixture, using a Soxhlet apparatus or maceration at room temperature. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the complex mixture of alkaloids present in the crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is subsequently basified with an alkali (e.g., ammonia (B1221849) solution) to precipitate the crude alkaloid fraction. The precipitate is then extracted with an organic solvent like chloroform.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are further purified using pTLC or preparative HPLC to yield the pure alkaloid.

experimental_workflow plant_material Dried, powdered Corydalis pallida extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions ptlc_hplc Preparative TLC or HPLC fractions->ptlc_hplc pure_this compound Pure this compound ptlc_hplc->pure_this compound

Figure 1: General workflow for the isolation of this compound.
Structural Elucidation

The determination of this compound's chemical structure relies on a combination of spectroscopic techniques.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as carbonyl (C=O) and amine (N-H) groups.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in the elucidation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of atoms and their connectivity.

Quantitative Data

The following tables summarize the key spectroscopic data for this compound as reported in public databases. The ¹³C NMR data is referenced to a 1973 publication in Organic Magnetic Resonance.

Table 1: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in the initially retrieved search results. A full analysis of the cited 1973 paper is required for this information.

Table 2: Mass Spectrometry Data for this compound

m/zInterpretation
385[M]⁺ (Molecular Ion)
Detailed fragmentation data not available in the initially retrieved search results.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activities, mechanism of action, or the signaling pathways affected by this compound. While other alkaloids from the Corydalis genus have been extensively studied for their pharmacological properties, this compound remains an under-investigated compound in this regard. Future research is warranted to explore the potential therapeutic applications of this dibenzazecine alkaloid.

logical_relationship start Discovery of this compound in Corydalis pallida isolation Isolation & Purification start->isolation structure_elucidation Structural Elucidation (Spectroscopy) isolation->structure_elucidation physicochemical Physicochemical Characterization structure_elucidation->physicochemical biological_screening Biological Activity Screening physicochemical->biological_screening pathway_analysis Signaling Pathway Analysis biological_screening->pathway_analysis drug_development Potential for Drug Development pathway_analysis->drug_development

Figure 2: Logical flow from discovery to potential application.

Conclusion

The discovery of this compound in Corydalis pallida represents a significant contribution to the field of natural product chemistry. The established methodologies for its isolation and the spectroscopic data have provided a solid foundation for its chemical characterization. However, the lack of research into its biological effects presents a clear gap in our understanding of this alkaloid. This guide serves as a comprehensive summary of the existing knowledge and highlights the need for future investigations into the pharmacological potential of this compound, which could unveil novel therapeutic avenues.

References

Spectroscopic and Mechanistic Insights into Muramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Muramine, a dibenzazecine alkaloid, and delves into its role as a tool in studying bacterial cell wall biosynthesis. The information is tailored for professionals in research, science, and drug development, offering a consolidated resource for understanding this compound's analytical characteristics and biological applications.

Spectroscopic Data of this compound

This compound (C₂₂H₂₇NO₅, Molar Mass: 385.46 g/mol ) has been characterized using various spectroscopic techniques. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: NMR Spectroscopic Data of this compound

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in generalized databases, some resources, such as SpectraBase, indicate the availability of ¹³C NMR data. Researchers are advised to consult specialized natural product libraries and chemical suppliers for fully assigned spectra.

Nucleus Chemical Shift (δ) ppm Description
¹H NMRData not publicly available in detail.Spectra for dibenzazecine alkaloids typically show signals for aromatic protons, methoxy (B1213986) groups, and aliphatic protons of the azecine ring.
¹³C NMRData available through specialized databases.[1]Expected signals include those for aromatic carbons, methoxy carbons, a carbonyl group, and aliphatic carbons of the heterocyclic ring.
Table 2: Mass Spectrometry Data of this compound

Mass spectrometry data provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Technique m/z Ratio Interpretation
Full Scan MS 386.1962 [M+H]⁺Protonated molecule, confirming the molecular weight.
MS/MS Fragmentation Data not publicly available in detail.Fragmentation of related alkaloids often involves the loss of substituents like methoxy groups and cleavage of the heterocyclic ring system.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline generalized methodologies for NMR and MS analysis of alkaloids like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and characterization.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Experiments (Optional but Recommended):

    • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry Protocol

Objective: To determine the accurate mass of this compound and to study its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

    • Electrospray ionization (ESI) is a common and gentle ionization technique suitable for alkaloids.

  • Full Scan MS Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass and calculate the elemental composition.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

    • Vary the collision energy to control the extent of fragmentation.

This compound's Role in Peptidoglycan Synthesis

This compound is recognized as a valuable biochemical tool for investigating the synthesis and remodeling of peptidoglycan in the cell walls of Gram-positive bacteria. While the precise molecular target is not definitively established in publicly available literature, its utility as a probe suggests it interacts with the enzymatic machinery responsible for building the peptidoglycan layer.

The bacterial peptidoglycan synthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. It involves a series of enzymes known as Mur ligases (MurA-F) that build the UDP-N-acetylmuramic acid-pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan network by penicillin-binding proteins (PBPs).

The following diagram illustrates a generalized workflow for studying the effect of a compound like this compound on peptidoglycan synthesis.

G Workflow for Investigating this compound's Effect on Peptidoglycan Synthesis cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Conclusion A Bacterial Culture (e.g., Gram-positive strain) B This compound Treatment (Varying Concentrations) A->B C Microscopy Analysis (e.g., Fluorescent Staining of Cell Wall) B->C D Biochemical Assays (e.g., Analysis of Peptidoglycan Precursors) B->D E Enzyme Inhibition Assays (e.g., Targeting specific Mur enzymes) B->E F Morphological Changes (Cell shape, division) C->F G Accumulation/Depletion of Precursors D->G H Identification of Inhibited Enzyme(s) E->H I Elucidation of this compound's Mechanism of Action F->I G->I H->I

Caption: A logical workflow for investigating the mechanism of action of this compound on bacterial peptidoglycan synthesis.

The following diagram depicts the key stages of the peptidoglycan synthesis pathway, which is the general target of compounds like this compound.

G Simplified Peptidoglycan Biosynthesis Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (e.g., MurJ) Lipid_II->Flippase PBP_TG PBP (Transglycosylase activity) Flippase->PBP_TG Growing_PG Growing Peptidoglycan Chain PBP_TP PBP (Transpeptidase activity) Growing_PG->PBP_TP Crosslinked_PG Cross-linked Peptidoglycan PBP_TG->Growing_PG PBP_TP->Crosslinked_PG

Caption: A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, a key target for antibacterial agents.

References

An In-depth Technical Guide to the Solubility of Muramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of Muramine (also known as Cryptopalmatine), a dibenzazecine alkaloid with potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar protoberberine alkaloids, Palmatine and Berberine, to establish expected solubility profiles. Furthermore, this guide presents a detailed, best-practice experimental protocol for determining aqueous and non-aqueous solubility using the shake-flask method, a gold standard in the pharmaceutical industry. This is supplemented by a generalized workflow for solubility assessment to guide researchers in their experimental design.

Introduction to this compound and the Importance of Solubility

This compound is a naturally occurring dibenzazecine alkaloid found in plants such as Corydalis pallida and Papaver nudicaule.[1] Its chemical structure is characterized by a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one core, substituted with four methoxy (B1213986) groups and a methyl group.[1] Like many alkaloids, this compound is investigated for its potential biological activities, making it a compound of interest for drug development.

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its in vivo efficacy. Poor aqueous solubility can lead to low and variable bioavailability, posing significant challenges for formulation development. Understanding the solubility of a compound like this compound in various solvents—including aqueous buffers, organic solvents, and co-solvent systems—is essential for:

  • Early-Stage Discovery: Ensuring reliable results in biological assays and identifying potential liabilities.

  • Lead Optimization: Guiding chemical modifications to improve pharmacokinetic properties.

  • Preformulation and Formulation Development: Selecting appropriate vehicles for in vivo studies and developing a viable dosage form.

Solubility Profile of this compound and Structurally Related Alkaloids

The data presented below is for the chloride salts of these alkaloids, which are typically used to enhance aqueous solubility.

Table 1: Approximate Solubility of Structurally Related Alkaloids

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)Citation
Palmatine (chloride) Ethanol (B145695)Ambient~ 5[2]
Dimethyl Sulfoxide (DMSO)Ambient~ 30[2]
1:1 DMSO:PBS (pH 7.2)Ambient~ 0.5[2]
Berberine (chloride) Water (Aqueous)25~ 2.0[3]
Water (Aqueous)37~ 3.2[3]
Methanol (B129727)AmbientSparingly Soluble (>2)[3][4]
EthanolAmbientSlightly Soluble (~0.5 - >2)[3][4][5]
Dimethyl Sulfoxide (DMSO)Ambient~ 25 - 74[4][5]
1:4 DMSO:PBS (pH 7.2)Ambient~ 0.2[5]

Note: Solubility descriptions such as "Slightly Soluble" and "Sparingly Soluble" are based on qualitative assessments from the cited sources; approximate quantitative ranges are provided for context.

Interpretation and Extrapolation for this compound: Based on the data from these related alkaloids, this compound is expected to exhibit:

  • Low Aqueous Solubility: Similar to other complex alkaloids, its solubility in neutral aqueous buffers is likely to be poor.

  • Moderate to Good Solubility in Polar Aprotic Solvents: High solubility is anticipated in solvents like DMSO, which is a common choice for preparing stock solutions in biological screening.

  • Limited Solubility in Alcohols: Solubility in ethanol and methanol is expected to be moderate but significantly lower than in DMSO.

  • Formulation Dependence: The use of co-solvent systems (e.g., DMSO/aqueous buffer) is necessary for preparing aqueous solutions, though the final achievable concentration will be limited.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Objective To determine the equilibrium solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

3.2. Materials and Equipment

  • This compound (solid powder, >98% purity)

  • Selected solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, filtered)

  • Co-solvent (if required, e.g., HPLC-grade DMSO)

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.3. Procedure

  • Preparation of Calibration Standards:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of the stock solution with the assay solvent (e.g., PBS) to create a series of standards (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 2-5 mg).

    • Add a precise volume of the pre-equilibrated assay solvent (e.g., 2 mL of 37°C PBS) to the vial.

    • Prepare samples in triplicate to ensure reproducibility.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[3][7]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the assay temperature for a short period to let larger particles settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) at the controlled assay temperature.[7]

    • Alternatively, filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm). Care must be taken to avoid compound adsorption to the filter material.

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the assay solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted samples using the validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • The final solubility is reported as the average concentration (e.g., in µg/mL or mM) from the triplicate samples.

Visualized Workflows

To aid researchers, the following diagrams created using Graphviz illustrate the logical flow of the experimental protocol and a general workflow for solubility assessment in a drug discovery context.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Calibration Standards (this compound in Solvent) B Add Excess Solid this compound to Vials (n=3) H Analyze via HPLC-UV or UV-Vis A->H  Generate Calibration Curve C Add Assay Solvent (e.g., PBS, pH 7.4) B->C D Incubate with Agitation (24-48h at constant T) C->D E Separate Solid and Liquid (Centrifuge or Filter) D->E F Collect Supernatant E->F G Dilute to Calibration Range F->G G->H I Calculate Concentration (µg/mL or mM) H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

G A New Compound Synthesized (this compound) B Kinetic Solubility Screen (High-Throughput, DMSO stock) A->B C Is Solubility > 50 µM? B->C D Proceed to Further Assays C->D Yes E Flag for Potential Liability Structure-Solubility Relationship (SSR) Studies C->E No F Thermodynamic Solubility (Shake-Flask in PBS, pH 7.4) D->F E->F G Solubility in Organic Solvents (for formulation) F->G H Preformulation Studies (Vehicle Selection for in vivo) G->H

Caption: General Solubility Assessment Workflow in Drug Discovery.

Conclusion

While direct quantitative solubility data for this compound remains elusive, a robust profile can be inferred from structurally related alkaloids like Palmatine and Berberine. This compound is anticipated to have low aqueous solubility but good solubility in polar aprotic solvents such as DMSO. For drug development professionals, this indicates that early formulation strategies will be critical. The provided shake-flask protocol offers a standardized and reliable method for researchers to determine the definitive thermodynamic solubility of this compound in various solvents of interest. The successful execution of such studies is a foundational step in advancing this compound or any lead compound through the drug discovery pipeline.

References

Muramine: An Uncharted Territory in Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a dibenzazecine alkaloid, a class of compounds known for diverse biological activities, Muramine remains a molecule with largely unexplored therapeutic potential. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action, specific biological activities, and consequently, its potential therapeutic targets.

Currently, information on this compound is primarily limited to its chemical identity as a dibenzazecine alkaloid naturally found in plant species such as Corydalis pallida and Papaver nudicaule.[1][] Its chemical structure, molecular formula (C22H27NO5), and other physicochemical properties are well-documented in chemical databases.[1] However, this foundational chemical knowledge has not yet been translated into a substantial body of pharmacological research.

Efforts to identify specific therapeutic targets of this compound are hampered by the absence of published studies detailing its biological effects. There is a conspicuous lack of data from in vitro or in vivo experimental models that would be necessary to elucidate its mechanism of action. As a result, no quantitative data on its potency or efficacy against any biological target, detailed experimental protocols for its study, or associated signaling pathways can be provided at this time.

The scientific community has investigated other alkaloids, some with similar-sounding names which are chemically distinct and should not be confused with this compound. For instance, muramyl peptides have been studied for their immunoadjuvant properties, and muraminomicins are known for their antibacterial activity through the inhibition of MraY.[3][4] Furthermore, compounds like manzamine, memantine (B1676192), suramin (B1662206), and berbamine (B205283) have been the subject of extensive research, leading to the identification of their respective therapeutic targets in areas such as neurodegenerative diseases and cancer.[5][6][7][8][9][10] However, the biological activities and therapeutic targets of these compounds cannot be extrapolated to this compound due to significant differences in their chemical structures.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Muramine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramine is a naturally occurring dibenzazecine alkaloid identified in several plant species, notably within the genera Corydalis and Papaver.[1][] Alkaloids from these plants, particularly isoquinoline (B145761) alkaloids, have attracted significant scientific interest due to their diverse and potent pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7] this compound, as a constituent of these medicinal plants, presents a valuable subject for further investigation in drug discovery and development.

This document provides a comprehensive guide to the extraction and purification of this compound from plant material. The protocols described herein are a synthesis of established methodologies for the isolation of alkaloids from Corydalis and Papaver species. While a specific, optimized protocol for this compound is not extensively documented in current literature, the presented methods offer a robust starting point for its successful isolation.

Data Presentation: Quantitative Analysis of Alkaloids in Corydalis Species

Analyte(s)Plant MaterialExtraction MethodAnalytical MethodReported Yield/ContentReference
Total AlkaloidsCorydalis yanhusuo dietary supplementsWeak cation exchange column extractionHPLC with Diode Array DetectionUp to ~11 mg/g[4]
Protopine, Palmatine hydrochloride, Berberine hydrochloride, Corydaline, TetrahydropalmatineVinegar Corydalis yanhusuoNot specifiedHPLCRelative Correction Factors (RCF) to tetrahydropalmatine: Protopine (0.405), Palmatine hydrochloride (1.868), Berberine hydrochloride (1.571), Corydaline (1.049)[8]
Tetrahydropalmatine, Isocorypalmine, Stylopine, Corydaline, Columbamine, Coptisine, 13-Methylpalmatine, Dehydro-corybulbineCorydalis yanhusuo tubers70% aqueous acetone (B3395972) extraction followed by sequential extraction with hexane (B92381), ethyl acetate (B1210297), butanol, methanol (B129727), and waterNot specified for yieldNot specified[9]

Experimental Protocols

The following protocols are generalized from established methods for alkaloid extraction from Corydalis and Papaver species. Optimization of solvent systems, pH, and chromatographic conditions may be necessary to achieve the best results for this compound isolation.

Protocol 1: General Solvent Extraction and Acid-Base Partitioning

This protocol is a standard laboratory-scale method for the enrichment of a crude alkaloid fraction.

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., tubers of Corydalis pallida or aerial parts of Papaver nudicaule) in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried material into a fine powder (30-40 mesh size is optimal) using a mechanical grinder to maximize the surface area for extraction.

2. Extraction:

  • Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of alkaloids. A typical solvent-to-solid ratio is 10:1 (v/w).

  • For reflux extraction, heat the mixture at the boiling point of the solvent for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in a 1-5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This will convert the basic alkaloids into their water-soluble salts.

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Wash the acidic solution with a non-polar organic solvent such as hexane or dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This will liberate the free-base alkaloids.

  • Extract the alkaline aqueous solution multiple times with an organic solvent like dichloromethane or chloroform. The free-base alkaloids will partition into the organic phase.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of individual alkaloids from the crude alkaloid fraction.

1. Stationary Phase Preparation:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a glass column with the slurry to create the stationary phase.

2. Sample Loading:

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

  • Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.

  • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexane or dichloromethane).

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate or methanol (gradient elution).

  • Collect the eluate in fractions of a fixed volume.

4. Monitoring and Analysis:

  • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound, this compound.

  • Pool the fractions containing the purified this compound and concentrate under reduced pressure.

  • Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC).

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Muramine_Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Dried Plant Material (Corydalis or Papaver) grinding Grinding plant_material->grinding powdered_material Powdered Plant Material grinding->powdered_material solvent_extraction Solvent Extraction (e.g., Methanol) powdered_material->solvent_extraction filtration_1 Filtration solvent_extraction->filtration_1 concentration_1 Concentration (Rotary Evaporator) filtration_1->concentration_1 crude_extract Crude Extract concentration_1->crude_extract acidification Acidification (e.g., HCl) crude_extract->acidification organic_wash Organic Wash (e.g., Hexane) acidification->organic_wash basification Basification (e.g., NH4OH) organic_wash->basification liquid_liquid_extraction Liquid-Liquid Extraction (e.g., Dichloromethane) basification->liquid_liquid_extraction concentration_2 Concentration liquid_liquid_extraction->concentration_2 crude_alkaloid_fraction Crude Alkaloid Fraction concentration_2->crude_alkaloid_fraction column_chromatography Column Chromatography (Silica Gel) crude_alkaloid_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (Optional) fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Information regarding the specific signaling pathways modulated by the dibenzazecine alkaloid this compound is not extensively available in the current scientific literature. Alkaloids from Corydalis species are known to interact with various neurotransmitter systems and signaling pathways, contributing to their analgesic and neuroprotective effects.[3][10] However, the precise molecular targets and downstream signaling cascades of this compound have yet to be fully elucidated. Further research is required to delineate its mechanism of action.

References

Total Synthesis of Murraya Alkaloids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthetic strategies and experimental protocols for the total synthesis of carbazole (B46965) alkaloids from the Murraya genus, with a primary focus on Murrayanine.

Introduction

Alkaloids derived from the Murraya genus of plants, particularly Murraya koenigii (commonly known as the curry tree), have garnered significant attention from the scientific community due to their diverse biological activities.[1] These carbazole alkaloids, including the representative member Murrayanine, exhibit promising cytotoxic, anti-inflammatory, and antioxidant properties, making them attractive targets for synthetic chemists and drug development professionals.[1] This document provides a detailed overview of the total synthesis of Murrayanine and related alkaloids, presenting key synthetic strategies, experimental protocols, and comparative data.

While the initial topic specified "Muramine alkaloid," it is highly probable that this was a reference to the more extensively studied Murrayanine . It is important to note the existence of a distinct dibenzazecine alkaloid named this compound, which has been isolated from species such as Corydalis pallida and Papaver nudicaule.[2][] However, based on available scientific literature, the total synthesis of this compound has not been reported, whereas the synthesis of Murrayanine and its congeners is well-documented.[4][5][6] This application note will therefore focus on the synthetic approaches to Murrayanine and related carbazole alkaloids.

Retrosynthetic Analysis and Key Strategies

The core challenge in the synthesis of Murrayanine and its analogues lies in the construction of the carbazole framework. The general retrosynthetic approach involves disconnecting the carbazole ring system to simpler aromatic precursors. Modern synthetic strategies predominantly employ palladium-catalyzed cross-coupling reactions to form the key C-N and C-C bonds.

A common retrosynthetic pathway for Murrayanine is depicted below. The target molecule can be derived from a substituted diphenylamine (B1679370) intermediate, which in turn is assembled from commercially available anilines and aryl halides.

G murrayanine Murrayanine intermediate1 Substituted Diphenylamine murrayanine->intermediate1 Intramolecular C-H Arylation aniline (B41778) Aniline Derivative intermediate1->aniline Buchwald-Hartwig Amination aryl_halide Aryl Halide intermediate1->aryl_halide

Figure 1: General retrosynthetic analysis of Murrayanine.

Experimental Protocols

The following protocols are representative of the key transformations employed in the total synthesis of Murrayanine.

Protocol 1: Buchwald-Hartwig Amination for Diphenylamine Synthesis

This protocol describes the palladium-catalyzed coupling of an aniline derivative with an aryl bromide to form the diphenylamine backbone.[4]

Materials:

  • 4-Bromo-3-methoxybenzoate

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-3-methoxybenzoate (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired diphenylamine derivative.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation

This protocol outlines the cyclization of the diphenylamine intermediate to form the carbazole core.[4]

Materials:

  • Substituted diphenylamine from Protocol 1

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Pivalic Acid

  • Dimethylacetamide (DMA)

Procedure:

  • In a sealed tube, dissolve the diphenylamine derivative (1.0 mmol) in DMA (10 mL).

  • Add Pd(OAc)₂ (0.1 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the carbazole product.

Protocol 3: Reduction of Ester to Aldehyde

This final step converts the methyl ester on the carbazole ring to the aldehyde functionality present in Murrayanine.[4]

Materials:

  • Carbazole methyl ester from Protocol 2

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the carbazole methyl ester (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Murrayanine.

Data Presentation

The following table summarizes the yields for the key steps in a reported total synthesis of Murrayanine.[4]

StepReactantsProductCatalyst/ReagentSolventYield (%)
Buchwald-Hartwig Amination4-Bromo-3-methoxybenzoate, AnilineSubstituted DiphenylaminePd₂(dba)₃/Xantphos1,4-Dioxane58
Intramolecular C-H ArylationSubstituted DiphenylamineCarbazole Methyl EsterPd(OAc)₂DMANot specified
Reduction of Ester to AldehydeCarbazole Methyl EsterMurrayanineDIBAL-HTHF78

Synthetic Workflow

The overall synthetic workflow for the total synthesis of Murrayanine can be visualized as a linear sequence of the key reactions described above.

G start Aryl Halide + Aniline Derivative step1 Buchwald-Hartwig Amination start->step1 intermediate Diphenylamine Intermediate step1->intermediate step2 Intramolecular C-H Arylation intermediate->step2 carbazole_ester Carbazole Methyl Ester step2->carbazole_ester step3 Reduction carbazole_ester->step3 end Murrayanine step3->end

Figure 2: Synthetic workflow for Murrayanine.

Conclusion

The total synthesis of Murrayanine and related carbazole alkaloids has been successfully achieved by multiple research groups, primarily leveraging the power of modern palladium-catalyzed cross-coupling reactions. The strategies outlined in this document provide a robust foundation for the laboratory-scale synthesis of these biologically important natural products. These synthetic routes offer opportunities for the generation of novel analogues for further investigation in drug discovery programs. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note: Quantification of Muramic Acid in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muramic acid, a unique amino sugar acid, is an essential component of peptidoglycan, a major constituent of bacterial cell walls.[1][2] Its detection and quantification in biological matrices serve as a reliable biomarker for bacterial presence and biomass. This application note provides a detailed protocol for the sensitive and selective quantification of muramic acid in various biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The method involves the liberation of muramic acid from peptidoglycan by acid hydrolysis, followed by sample cleanup and analysis by HPLC-MS/MS. Quantification is achieved using an internal standard and a calibration curve. The high selectivity of tandem mass spectrometry allows for accurate measurement even in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC-MS/MS method for muramic acid analysis.

ParameterValueReference
Limit of Detection (LOD) To be determinedN/A
Limit of Quantification (LOQ) To be determinedN/A
Linearity Range 0.63–40.85 mg/L[3]
Recovery To be determinedN/A
Precision (RSD%) To be determinedN/A

Note: Specific performance characteristics can vary depending on the sample matrix and instrumentation.

Experimental Protocol

Materials and Reagents
  • Muramic acid standard

  • ¹³C-labeled muramic acid (internal standard)

  • Sulfuric acid (H₂SO₄)

  • N,N-dioctylmethylamine

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (hydrophobic and strong cation-exchange)

Sample Preparation

A critical step in the analysis of muramic acid is the liberation from the peptidoglycan structure and subsequent purification from the sample matrix.

  • Hydrolysis:

    • To the biological sample (e.g., tissue homogenate, cell pellet, or dust), add a known volume of sulfuric acid.

    • Heat the sample to release muramic acid from the cell wall polymers.[4]

  • Acid Removal:

    • After hydrolysis, neutralize and remove the acid by extraction with an organic base such as N,N-dioctylmethylamine.[1][4]

  • Sample Cleanup (Solid-Phase Extraction):

    • Pass the sample through a hydrophobic (e.g., C18) SPE column to remove nonpolar contaminants.[4]

    • Subsequently, use a strong cation-exchange SPE column to bind muramic acid and eliminate neutral and anionic components.[4]

    • Elute the muramic acid from the cation-exchange column with hydrochloric acid.[4]

    • Evaporate the eluate to dryness.[4]

  • Reconstitution:

    • Reconstitute the dried sample in a suitable solvent, such as the initial mobile phase, and add the internal standard.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column Lichrosphere-diol capillary column or HILIC column
Mobile Phase A 0.1% Formic acid and 0.05% Ammonium formate in Water[5]
Mobile Phase B 100% Acetonitrile[5]
Flow Rate 0.2 mL/min[5]
Column Temperature 37 °C[5]
Injection Volume 5 µL[5]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 252.1[1][6]
Product Ions (m/z) 144 and 126[1]
Internal Standard (¹³C-labeled Muramic Acid) MRM To be determined based on the specific labeled standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample hydrolysis Acid Hydrolysis sample->hydrolysis Add H₂SO₄, Heat acid_removal Acid Removal hydrolysis->acid_removal Extract with Organic Base spe_cleanup Solid-Phase Extraction acid_removal->spe_cleanup Hydrophobic & Cation-Exchange SPE reconstitution Reconstitution with Internal Standard spe_cleanup->reconstitution Elute & Evaporate hplc HPLC Separation reconstitution->hplc Inject msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the HPLC-MS/MS analysis of muramic acid.

fragmentation_pathway parent Muramic Acid [M+H]⁺ m/z 252.1 fragment1 Product Ion 1 m/z 144 parent->fragment1 CID fragment2 Product Ion 2 m/z 126 parent->fragment2 CID

Caption: MS/MS fragmentation pathway of the muramic acid precursor ion.

References

Application Notes and Protocols: In Vitro Assays for Muramidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramidase (B13767233), also known as lysozyme, is a glycoside hydrolase that plays a crucial role in the innate immune system by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) in peptidoglycan, a major component of Gram-positive bacterial cell walls.[1] This enzymatic activity leads to the breakdown of the bacterial cell wall, resulting in cell lysis and death.[1] The quantification of muramidase activity is essential in various research and development areas, including immunology, drug discovery, and food science.

These application notes provide detailed protocols for commonly used in vitro assays to determine muramidase activity, focusing on turbidimetric and fluorescence-based methods. The protocols are designed to be clear and reproducible for researchers, scientists, and drug development professionals.

Principle of Muramidase Activity

Muramidase targets the β-(1→4) glycosidic bonds within the peptidoglycan layer of bacterial cell walls.[2] This hydrolytic action compromises the structural integrity of the cell wall, leading to cell lysis. The rate of this lytic process is proportional to the muramidase activity in a sample.

Muramidase_Mechanism cluster_peptidoglycan Peptidoglycan Chain cluster_products Hydrolysis Products NAG1 NAG NAM1 NAM NAG1->NAM1 β(1→4) NAG2 NAG NAM1->NAG2 β(1→4) NAM2 NAM NAG2->NAM2 β(1→4) Muramidase Muramidase (Lysozyme) Hydrolysis Hydrolysis Muramidase->Hydrolysis Hydrolysis->NAM1 Cleavage Site Fragment1 NAG-NAM Hydrolysis->Fragment1 Fragment2 NAG-NAM Hydrolysis->Fragment2

Diagram 1: Mechanism of Muramidase Action on Peptidoglycan.

Turbidimetric Assay for Muramidase Activity

The turbidimetric assay is a widely used method that measures the decrease in turbidity of a bacterial suspension as a result of cell lysis by muramidase.[3] The rate of clearing is directly proportional to the enzyme's activity. Micrococcus lysodeikticus (also known as Micrococcus luteus) is a common substrate due to its high sensitivity to lysozyme.[3]

Experimental Workflow: Turbidimetric Assay

Turbidimetric_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Substrate Prepare M. lysodeikticus Suspension Add_Substrate Add Substrate to Microplate Wells Prep_Substrate->Add_Substrate Prep_Standards Prepare Muramidase Standards Add_Enzyme Add Standards/Samples to Wells Prep_Standards->Add_Enzyme Prep_Samples Prepare Test Samples Prep_Samples->Add_Enzyme Add_Substrate->Add_Enzyme Incubate Incubate at 25°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance (450 nm) Kinetically Incubate->Measure_Absorbance Calculate_Rate Calculate Rate of Absorbance Decrease Measure_Absorbance->Calculate_Rate Plot_Curve Plot Standard Curve Calculate_Rate->Plot_Curve Determine_Activity Determine Sample Activity Plot_Curve->Determine_Activity

Diagram 2: Experimental Workflow for the Turbidimetric Muramidase Assay.
Detailed Protocol: Turbidimetric Assay

Materials:

  • Muramidase standard (e.g., hen egg white lysozyme)

  • Micrococcus lysodeikticus lyophilized cells

  • Potassium phosphate (B84403) buffer (66 mM, pH 6.24)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 450 nm

  • Test samples containing muramidase

Procedure:

  • Preparation of M. lysodeikticus Suspension:

    • Prepare a 0.3 mg/mL suspension of M. lysodeikticus in potassium phosphate buffer.

    • Mix thoroughly and allow the suspension to equilibrate at room temperature for 30 minutes.

  • Preparation of Muramidase Standards:

    • Prepare a stock solution of muramidase standard (e.g., 1000 U/mL) in potassium phosphate buffer.

    • Perform serial dilutions to create a standard curve (e.g., 0, 5, 10, 15, 20, 25 U/mL).

  • Assay Setup:

    • Add 200 µL of the M. lysodeikticus suspension to each well of a 96-well microplate.

    • Add 20 µL of each muramidase standard or test sample to the respective wells.

    • Use buffer as a blank.

  • Measurement:

    • Immediately place the microplate in a reader pre-set to 25°C.

    • Measure the decrease in absorbance at 450 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔA450/min) for each standard and sample.

    • Plot the ΔA450/min versus the muramidase concentration for the standards to generate a standard curve.

    • Determine the muramidase activity in the test samples by interpolating their ΔA450/min values from the standard curve.

Quantitative Data: Turbidimetric Assay
ParameterValueReference
Wavelength450 nm[3]
Temperature25°C[3]
Substrate Concentration0.3 mg/mL M. lysodeikticus[4]
Linearity Range2.3 - 23.8 U/mL[4]
Limit of Detection1.94 µg/mL[5]
Limit of Quantification3.86 µg/mL[5]

Fluorescence-Based Assays for Muramidase Activity

Fluorescence-based assays offer higher sensitivity compared to turbidimetric methods, making them suitable for samples with low muramidase activity.[4] These assays utilize substrates that release a fluorescent signal upon cleavage by muramidase.

Fluorescence Polarization (FP) Assay

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[2] A small, fluorescently labeled substrate rotates rapidly in solution, resulting in low fluorescence polarization. When bound by muramidase, the larger complex tumbles slower, increasing polarization. As the enzyme cleaves the substrate, the fluorescent fragment is released, and the polarization decreases. The rate of decrease in fluorescence polarization is proportional to the enzyme activity.

FP_Principle cluster_initial Initial State cluster_bound Enzyme Binding cluster_cleavage Enzymatic Cleavage Fluor_Substrate Fluorescent Substrate (Fast Rotation) Low_FP Low Fluorescence Polarization Fluor_Substrate->Low_FP Enzyme_Complex Muramidase-Substrate Complex (Slow Rotation) Fluor_Substrate->Enzyme_Complex + Muramidase High_FP High Fluorescence Polarization Enzyme_Complex->High_FP Cleaved_Product Fluorescent Product (Fast Rotation) Enzyme_Complex->Cleaved_Product Hydrolysis Decreased_FP Decreased Fluorescence Polarization Cleaved_Product->Decreased_FP

Diagram 3: Principle of the Fluorescence Polarization Muramidase Assay.
Detailed Protocol: Fluorescence Polarization Assay

Materials:

  • Fluorescently labeled muramidase substrate (e.g., fluorescein-labeled chitopentaose)

  • Muramidase standard

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Black, low-binding 96-well microplate

  • Fluorescence polarization plate reader

  • Test samples

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the fluorescent substrate in the assay buffer.

    • Prepare a series of muramidase standards in the assay buffer.

  • Assay Setup:

    • Add the fluorescent substrate solution to the wells of the microplate.

    • Add the muramidase standards or test samples to the respective wells.

  • Measurement:

    • Immediately place the plate in a fluorescence polarization reader.

    • Measure the fluorescence polarization kinetically over a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of change in fluorescence polarization (mP/min) for each standard and sample.

    • Create a standard curve by plotting the rate of change in mP versus the muramidase concentration.

    • Determine the muramidase activity in the samples from the standard curve.

Quantitative Data: Fluorescence-Based Assays
Assay TypeSubstrateLinearity RangeLimit of DetectionReference
Fluorescence IntensityFluorescein-labeled M. lysodeikticus0.47 - 5.28 U/mL-[4]
Fluorescence PolarizationFluorescently labeled chitopentaose-0.3 µM[6]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The results are typically expressed in units of activity per volume or mass of the sample (e.g., U/mL or U/mg). One unit of muramidase activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under specified conditions.

Enzyme Kinetics

To further characterize muramidase activity, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This involves measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) can be used for a graphical representation of the data.

Table of Key Kinetic Parameters for Muramidase

ParameterDescriptionTypical Value Range
Km Michaelis-Menten constant; substrate concentration at half Vmax. Reflects enzyme-substrate affinity.Varies with substrate and conditions.
Vmax Maximum reaction velocity at saturating substrate concentration.Dependent on enzyme concentration.
kcat Turnover number; number of substrate molecules converted per enzyme molecule per second.Varies with enzyme source.

Conclusion

The choice of assay for determining muramidase activity depends on the specific requirements of the study, including the expected enzyme concentration, sample matrix, and available equipment. The turbidimetric assay is a robust and straightforward method suitable for samples with moderate to high muramidase activity. For samples with low enzyme concentrations or for high-throughput screening applications, the more sensitive fluorescence-based assays are recommended. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and life sciences.

References

Application Notes and Protocols: Suramin as a Tool for Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: Initial searches for "Muramine" in the context of neurobiology yielded limited relevant results. However, substantial information is available for "Suramin," a compound with significant applications in neuroscience research. This document focuses on Suramin, as it is presumed to be the intended subject of inquiry. This compound is a dibenzazecine alkaloid with no well-documented role in neurobiology research to date.[1]

Introduction

Suramin is a polysulfonated naphthylurea that has been clinically used for the treatment of African sleeping sickness. In the field of neurobiology, it is extensively used as a research tool due to its broad-spectrum antagonist activity on P2 purinergic receptors. Its pleiotropic effects on various other cellular targets, including growth factor receptors and signaling enzymes, make it a valuable, albeit complex, compound for dissecting neuronal and glial signaling pathways.

Mechanism of Action

The primary and most well-characterized mechanism of action of Suramin in the nervous system is the blockade of both ionotropic P2X and G-protein coupled P2Y purinergic receptors, thereby inhibiting the signaling actions of extracellular ATP and other nucleotides. However, its biological effects are not limited to this action. Other known targets include:

  • Nerve Growth Factor (NGF) Receptors: Suramin can bind to NGF receptors, an interaction that is thought to contribute to its observed neurotoxic effects in some experimental models.[2]

  • Raf1 Kinase Inhibitory Protein (hRKIP): Suramin binds to hRKIP, a crucial regulator of the MAPK/ERK signaling cascade. This interaction can lead to an increase in ERK phosphorylation.[3]

  • Lysosomal Enzymes: Suramin can inhibit lysosomal enzymes, which has been shown to induce an experimental form of gangliosidosis with intracellular lamellar inclusion bodies in neurons and Schwann cells.[2]

  • Intracellular Calcium Homeostasis: Suramin can trigger an influx of Ca²+ into neurons by activating calcium-conducting channels in the plasma membrane.[2]

Key Applications in Neurobiology Research
  • Investigation of Purinergic Signaling: Its role as a P2 receptor antagonist makes it an essential tool for studying the physiological and pathological roles of purinergic signaling in neurotransmission, neuroinflammation, and neuron-glia communication.

  • Modeling and Studying Neurotoxicity: The neurotoxic properties of Suramin, particularly on peripheral neurons, are utilized to model drug-induced neuropathies and to screen for potential neuroprotective agents.[2]

  • Modulation of Neuronal Calcium Levels: By inducing a rapid influx of extracellular calcium, Suramin can be used to investigate the downstream consequences of elevated intracellular calcium on neuronal function and viability.[2]

Quantitative Data

Table 1: In Vitro Neurotoxicity of Suramin

Cell TypeParameterValueTreatment DurationReference
Dorsal Root Ganglion Neurons (DRGN)IC₅₀283 µM (95% CI: 226-355 µM)22-24 hours[2]

Table 2: Binding Kinetics of Suramin with Human Raf1 Kinase Inhibitory Protein (hRKIP)

ParameterValueMethodReference
Dissociation Constant (Kᴅ)23.8 µMBiolayer Interferometry[3]
Association Rate (kₒₙ)8.69 M⁻¹s⁻¹Biolayer Interferometry[3]
Dissociation Rate (kₒբբ)0.0002 s⁻¹Biolayer Interferometry[3]

Experimental Protocols

Protocol 1: Assessment of Suramin-Induced Neurotoxicity in Primary Neuronal Culture

This protocol provides a framework for quantifying the dose-dependent toxicity of Suramin on cultured neurons, adapted from studies on dorsal root ganglion neurons.[2][4]

Materials:

  • Primary neuronal cell culture (e.g., Dorsal Root Ganglion Neurons)

  • Culture medium and supplements

  • Suramin sodium salt

  • Multi-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed primary neurons at a suitable density (e.g., 1.5 x 10⁴ cells/well in a 96-well plate) and allow them to adhere and stabilize for at least 24 hours.

  • Suramin Preparation: Prepare a stock solution of Suramin in sterile, nuclease-free water. Further dilute the stock solution in pre-warmed culture medium to achieve a range of final concentrations for the dose-response curve (e.g., 10 µM to 10 mM).[2]

  • Treatment: Carefully remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of Suramin. Include an untreated control group (vehicle only).

  • Incubation: Incubate the plates for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • MTT Assay:

    • Add 50 µL of MTT reagent (1 mg/mL in medium) to each well.[4]

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the Suramin concentration and perform a non-linear regression to calculate the IC₅₀ value.

Protocol 2: Live-Cell Calcium Imaging of Suramin-Induced Calcium Influx

This protocol details the steps to visualize and quantify changes in intracellular calcium concentration in real-time following Suramin application.[2]

Materials:

  • Primary neurons cultured on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Ca²⁺-containing imaging buffer (e.g., HBSS)

  • Ca²⁺-free imaging buffer

  • Suramin sodium salt

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

    • Gently wash the cells three times with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging Setup:

    • Mount the coverslip or dish onto the microscope stage.

    • If using a perfusion system, ensure a constant flow of imaging buffer over the cells.

  • Baseline Recording: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal before stimulation.

  • Suramin Application:

    • Apply Suramin at the desired final concentration (e.g., 400 µM to 1 mM) to the cells, either by manual addition or through the perfusion system.[2]

    • Continuously record the fluorescence intensity throughout the application and for a period afterward to capture the full dynamics of the response.

  • Control Experiment: To confirm the source of the calcium increase, repeat the experiment using a Ca²⁺-free imaging buffer. A lack of response in the absence of extracellular calcium indicates an influx mechanism.[2]

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual cells or regions of interest.

    • For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.

    • Quantify parameters such as the peak amplitude of the response, the time to peak, and the duration of the calcium signal.

Visualizations

Suramin_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Suramin Suramin P2_Receptor P2 Receptors (P2X, P2Y) Suramin->P2_Receptor Antagonizes NGF_Receptor NGF Receptor Suramin->NGF_Receptor Binds Ca_Channel Ca²⁺ Channel Suramin->Ca_Channel Activates hRKIP hRKIP Suramin->hRKIP Binds ATP ATP ATP->P2_Receptor Activates NGF NGF Ca_Influx ↑ Intracellular [Ca²⁺] P2_Receptor->Ca_Influx Neurotoxicity Neurotoxicity NGF_Receptor->Neurotoxicity Ca_Channel->Ca_Influx Ca_Influx->Neurotoxicity MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) hRKIP->MAPK_Pathway Modulates

Caption: Key molecular targets and cellular effects of Suramin in neurons.

Experimental_Workflow cluster_assays Endpoint Assays start Primary Neuron Culture treatment Suramin Treatment (Dose-Response) start->treatment incubation Incubation (e.g., 24h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability calcium Live-Cell Calcium Imaging incubation->calcium analysis Data Analysis (IC₅₀, Ca²⁺ Dynamics) viability->analysis calcium->analysis conclusion Interpretation of Results analysis->conclusion

Caption: General experimental workflow for studying Suramin's neurobiological effects.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate MurNAc-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylmuramic acid (MurNAc), a key component of bacterial peptidoglycan, is increasingly recognized for its role in modulating host-cell responses. While not typically considered a classical cytotoxic agent, its interaction with pattern recognition receptors can trigger signaling cascades that influence cell health, inflammation, and viability. These application notes provide a framework for utilizing cell-based assays to assess the cellular impact of MurNAc, focusing on viability and inflammatory signaling rather than direct cytotoxicity.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate expected outcomes.

Table 1: Cell Viability Assessment by MTT Assay

MurNAc Concentration (µg/mL)Cell Line: RAW 264.7 (% Viability ± SD)Cell Line: HEK293 (% Viability ± SD)
0 (Control)100 ± 4.2100 ± 3.8
1098.5 ± 5.199.1 ± 4.5
5096.2 ± 4.898.7 ± 3.9
10094.8 ± 5.597.5 ± 4.1
20092.1 ± 6.296.8 ± 4.6

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

MurNAc Concentration (µg/mL)Cell Line: RAW 264.7 (% Cytotoxicity ± SD)Cell Line: HEK293 (% Cytotoxicity ± SD)
0 (Control)2.1 ± 0.81.9 ± 0.7
102.5 ± 1.12.2 ± 0.9
503.2 ± 1.52.8 ± 1.0
1004.1 ± 1.83.5 ± 1.2
2005.5 ± 2.14.2 ± 1.4

Table 3: NF-κB Activation Measured by Reporter Assay

MurNAc Concentration (µg/mL)Cell Line: HEK-Blue™ hNOD2 (Fold Induction ± SD)Cell Line: HEK-Blue™ Null1 (Fold Induction ± SD)
0 (Control)1.0 ± 0.11.0 ± 0.1
102.5 ± 0.31.1 ± 0.2
505.8 ± 0.61.2 ± 0.1
10012.2 ± 1.11.3 ± 0.2
20015.5 ± 1.51.4 ± 0.3

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MurNAc (N-Acetylmuramic acid)

  • Mammalian cell lines (e.g., RAW 264.7, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare serial dilutions of MurNAc in complete medium. Remove the old medium from the wells and add 100 µL of the MurNAc solutions at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Membrane Integrity using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • MurNAc

  • Mammalian cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Monitoring NF-κB Signaling Pathway Activation

This protocol utilizes a reporter cell line to quantify the activation of the NF-κB signaling pathway.

Materials:

  • MurNAc

  • HEK-Blue™ hNOD2 reporter cells (or similar)

  • HEK-Blue™ Detection medium (or similar)

  • Complete cell culture medium for the reporter cell line

  • 96-well cell culture plates

  • Microplate reader or spectrophotometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate according to the manufacturer's instructions.

  • Treatment: Add various concentrations of MurNAc to the wells. Include a positive control (e.g., a known NOD2 agonist) and a vehicle control.

  • Incubation: Incubate for 16-24 hours.

  • Detection: Add the detection medium to the wells as per the manufacturer's protocol. This medium changes color in response to secreted alkaline phosphatase (SEAP), the reporter protein.

  • Incubation: Incubate for 1-4 hours until a color change is visible.

  • Measurement: Measure the absorbance at 620-655 nm.

  • Data Analysis: Determine the fold induction of NF-κB activation compared to the vehicle control.

Visualization of Key Processes

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Seed cells in 96-well plate Cell_Culture->Seeding MurNAc_Prep MurNAc Dilution Treatment Treat cells with MurNAc MurNAc_Prep->Treatment Seeding->Treatment Incubation Incubate (24-48h) Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Reporter_Assay NF-κB Reporter (Signaling) Incubation->Reporter_Assay

Caption: Experimental workflow for assessing MurNAc's cellular effects.

muranac_signaling_pathway cluster_downstream Downstream Effects MurNAc MurNAc NOD2 NOD2 (Intracellular Receptor) MurNAc->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Inflammatory_Response Inflammatory Response (Cytokine Production) NFkB->Inflammatory_Response MAPK->Inflammatory_Response Cell_Viability Modulation of Cell Viability Inflammatory_Response->Cell_Viability

Caption: MurNAc-induced NOD2 signaling pathway.

Application Notes & Protocols: The Use of Muramyl Peptides in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Muramine" in the context of cancer research likely refers to the class of molecules known as Muramyl Peptides. The foundational molecule of this class is the Muramyl Dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), or MDP. MDP is the minimal bioactive component of peptidoglycan from bacterial cell walls.[1] In biomedical research, MDP and its synthetic analogs are recognized as potent immunomodulators. Their primary mechanism involves interacting with the cytosolic receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), a key component of the innate immune system.[2][3][4][5]

The engagement of NOD2 by MDP triggers a signaling cascade that stimulates an immune response, making MDP and its derivatives valuable as vaccine adjuvants and for immunotherapy applications.[4][5][6] In oncology, their utility is twofold: primarily to activate the patient's own immune cells to recognize and destroy cancer cells, and secondarily, some novel analogs are being investigated for direct antiproliferative and cytotoxic effects on tumor cells.[4] Well-known analogs include Mifamurtide (B1676584) (L-MTP-PE), approved in Europe for treating osteosarcoma, and Murabutide, which is noted for its ability to regulate cytokine production with lower toxicity.[4][7][8][9]

These application notes provide an overview of the mechanism of action, data on cellular effects, and detailed protocols for studying Muramyl Peptides in cancer cell line models.

Mechanism of Action: NOD2-Mediated Immune Activation

Muramyl dipeptide and its analogs function primarily by activating immune cells. The canonical pathway is as follows:

  • Cellular Entry: MDP is small enough to enter the cytoplasm of immune cells, such as monocytes, macrophages, and dendritic cells.

  • NOD2 Recognition: Inside the cell, MDP is recognized by and binds to the leucine-rich repeat (LRR) domain of the NOD2 receptor.[2][4]

  • Signal Transduction: This binding event induces a conformational change and oligomerization of NOD2, leading to the recruitment of the serine-threonine kinase RIP2 (also known as RICK).[9]

  • Downstream Signaling: The NOD2-RIP2 interaction activates downstream pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[9]

  • Cytokine Production: Activation of these transcription factors leads to the production and secretion of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-8) and chemokines.[4][7][10][11]

  • Anti-Tumor Immune Response: These secreted factors create an inflammatory microenvironment and activate various immune cells, including macrophages and natural killer (NK) cells, enhancing their tumoricidal activity.[7][11][12] The activated immune cells can then effectively target and eliminate cancer cells.

While this immune-mediated pathway is the principal anti-cancer mechanism, some newer, synthetically modified MDP analogs have been shown to possess direct anti-proliferative or cytotoxic properties.[4]

MDP_NOD2_Signaling_Pathway MDP Muramyl Dipeptide (MDP) or Analog NOD2 NOD2 Receptor MDP->NOD2 Binds to RIP2 RIP2 Kinase NOD2->RIP2 Recruits & Activates NFkB NF-κB Pathway RIP2->NFkB MAPK MAPK Pathway RIP2->MAPK Cytokines Pro-inflammatory Genes (TNF-α, IL-1, IL-6, etc.) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Outcome Immune Cell Activation & Anti-Tumor Response Cytokines->Outcome

Fig 1. Simplified MDP-NOD2 signaling pathway leading to immune activation.

Data Presentation

Quantitative data on the direct cytotoxicity (e.g., IC50 values) of most Muramyl Peptides against cancer cells is limited, as their primary effect is indirect. The drug Mifamurtide, for example, shows no direct effect on osteosarcoma cell proliferation in vitro.[10] Efficacy is more commonly measured by quantifying NOD2 activation or the enhancement of immune cell-mediated killing of cancer cells.

Table 1: Immune-Mediated Effects of Muramyl Peptide Analogs on Cancer Cell Lines

MDP Analog Immune Cells Cancer Cell Line(s) Concentration Observed Effect Citation(s)
Mifamurtide (MTP-PE) Macrophages MG63 (Osteosarcoma) 100 µM Induces reduction of cancer cell number in co-culture. [10]
Desmuramylpeptide (Cpd 75) PBMCs K562 (Leukemia), MEC1 (Leukemia) Not Specified Increased cytotoxic activity of PBMCs against cancer cells. [4]
Spermine-decorated Desmuramylpeptide (Cpd 32) PBMCs K562 (Leukemia) Not Specified Stimulated LPS-induced cytotoxic activity of PBMCs. [13]

| Cholesterol-conjugated Desmuramylpeptide (Cpd 26) | PBMCs | K562 (Leukemia) | 10 µM | Enhanced cytotoxicity of PBMCs against cancer cells. |[13] |

Table 2: NOD2 Agonist Activity of Desmuramylpeptide Analogs

Analog Assay System Potency Metric Value Citation(s)
Desmuramylpeptide (Cpd 1) HEK-Blue™ NOD2 Cells EC50 ~100 nM [2]
Desmuramylpeptide (Cpd 3) HEK-Blue™ NOD2 Cells EC50 ~10 nM [13]

| Muramyl Dipeptide (MDP) | HEK-Blue™ NOD2 Cells | EC50 | ~200 nM |[2] |

Experimental Protocols

The following protocols provide standardized methods for assessing the biological activity of Muramyl Peptides in cancer cell line studies.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Culture Cancer Cell Line a1 Seed Cancer Cells in 96-well plate p1->a1 p2 Isolate PBMCs from Healthy Donor Blood a2 Add PBMCs to Cancer Cells (Co-culture) p2->a2 a1->a2 a3 Add MDP Analog (Test Compound) a2->a3 a4 Incubate for 48-72h a3->a4 an1 Measure Cancer Cell Viability (e.g., CellTiter-Glo®) a4->an1 an2 Calculate Percent Cytotoxicity an1->an2 Dual_Mechanisms cluster_immune Primary Mechanism: Immunomodulation cluster_direct Secondary Mechanism (Select Analogs) start Muramyl Peptide Analog in Tumor Microenvironment n1 Binds to NOD2 in Monocytes/Macrophages start->n1 d1 Direct Interaction with Cancer Cells start->d1 n2 Activation of NF-κB/MAPK n1->n2 n3 Secretion of Pro-inflammatory Cytokines (TNF-α, IL-6) n2->n3 n4 Activation of NK Cells & Other Immune Effectors n3->n4 n5 Immune-Mediated Tumor Cell Killing n4->n5 d2 Induction of Apoptosis or Inhibition of Proliferation d1->d2 d3 Direct Cytotoxic or Cytostatic Effect d2->d3

References

Application Note: Protocols for Evaluating the Antimicrobial Efficacy of Muramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This document provides a comprehensive set of protocols for the initial characterization of a novel investigational antimicrobial agent, designated "Muramine." For the purposes of these protocols, this compound is hypothesized to be an inhibitor of the bacterial cell wall synthesis pathway, a well-established target for antibiotics.[1] Specifically, this compound is proposed to interfere with the early cytoplasmic steps of peptidoglycan synthesis catalyzed by Mur enzymes.[2][3]

These protocols are designed for researchers, scientists, and drug development professionals to determine the antimicrobial spectrum, potency, and dynamics of this compound. The following sections detail methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.[4][5]

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Peptidoglycan is an essential polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane, providing structural integrity and protection.[6] Its synthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps, making it an excellent target for antimicrobial agents.[1][7] this compound is hypothesized to inhibit the enzymatic activity of MurA or MurB, which catalyze the first committed steps in the cytoplasmic phase of peptidoglycan precursor synthesis.[3][6] By blocking this pathway, this compound prevents the formation of a functional cell wall, leading to cell lysis and death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm F6P Fructose-6-P UDPGlcNAc UDP-GlcNAc F6P->UDPGlcNAc GlmS/M/U MurA MurA UDPGlcNAc->MurA PEP PEP PEP->MurA UDPMurNAc UDP-MurNAc MurCDEF MurC-F Ligases UDPMurNAc->MurCDEF + Amino Acids Precursor UDP-MurNAc-pentapeptide (Lipid I) MraY MraY Precursor->MraY LipidII Lipid II PG Peptidoglycan LipidII->PG Polymerization & Cross-linking MurB MurB MurA->MurB UDP-GlcNAc-enolpyruvate MurB->UDPMurNAc MurCDEF->Precursor MraY->LipidII Translocation This compound This compound This compound->MurA This compound->MurB

Caption: Hypothetical inhibition of the peptidoglycan synthesis pathway by this compound.

Experimental Workflow Overview

The evaluation of this compound's antimicrobial properties follows a stepwise approach, beginning with broad screening and progressing to more detailed characterization. This workflow ensures a comprehensive understanding of the compound's efficacy.

G start Prepare this compound Stock & Bacterial Inoculum mic Determine Minimum Inhibitory Concentration (MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc timekill Perform Time-Kill Kinetics Assay mic->timekill Use MIC values to set concentrations sub Subculture from MIC wells (No visible growth) analysis Data Analysis & Interpretation mbc->analysis timekill->analysis report Generate Report analysis->report sub->mbc Plate onto agar

Caption: General experimental workflow for antimicrobial characterization of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standard procedure for determining MIC values.[10][11]

Materials:

  • This compound stock solution (e.g., in DMSO or water)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium and inoculate into CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB directly in a 96-well plate.[10]

    • Add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the starting this compound concentration to well 1.

    • Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no this compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]

  • Result Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.[11]

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
S. aureus ATCC 2921340.25
E. coli ATCC 25922168
P. aeruginosa PAO1>6432

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

  • Incubator (37°C)

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[13]

  • Plating: Spot-plate each aliquot onto a separate, clearly labeled section of a TSA plate.

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies on the spot plate).[12][13]

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
S. aureus ATCC 2921348Bactericidal (≤4)
E. coli ATCC 2592216>64Bacteriostatic (>4)

Interpretation of MIC and MBC Results

The relationship between the MIC and MBC values helps classify the antimicrobial agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.[12]

G start Determine MIC and MBC ratio Calculate MBC/MIC Ratio start->ratio bactericidal Bactericidal ratio->bactericidal  ≤ 4 bacteriostatic Bacteriostatic ratio->bacteriostatic  > 4

Caption: Logical relationship for classifying antimicrobial agents based on MIC/MBC ratio.

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[14] It provides a dynamic view of antimicrobial activity and can confirm bactericidal or bacteriostatic effects.[15][16]

Materials:

  • This compound stock solution

  • CAMHB in sterile flasks or tubes

  • Standardized bacterial inoculum (prepared as in Protocol 1)

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • TSA plates for colony counting

Procedure:

  • Preparation: Prepare flasks of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without this compound.[15]

  • Inoculation: Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto TSA plates.

  • Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Data Presentation:

Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC this compound (log₁₀ CFU/mL)4x MIC this compound (log₁₀ CFU/mL)
05.725.715.73
26.815.154.21
47.954.303.10
89.103.55<2.00
249.253.60<2.00

References

Application Notes & Protocols: Investigating the Mechanism of Action of Muramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muramine is a naturally occurring dibenzazecine alkaloid found in plants such as Corydalis pallida and Papaver nudicale.[1][] Like many natural products, its full therapeutic potential and mechanism of action are subjects of ongoing research. Preliminary information suggests this compound may be involved in modulating bacterial metabolism and host immune responses, with potential antibacterial and antitumor activities being investigated.[][3]

These application notes provide a comprehensive framework and detailed protocols for researchers aiming to elucidate the molecular mechanism of action (MoA) of this compound or similar novel natural products. The workflow progresses from broad phenotypic screening to precise target identification and pathway analysis.

Overall Workflow for MoA Investigation

A systematic approach is crucial to efficiently identify the molecular target and downstream effects of a bioactive compound like this compound. The workflow begins with observing the compound's effect on cells and progressively narrows down to the specific molecular interactions.

MoA_Workflow Figure 1. General Workflow for this compound MoA Investigation pheno Phenotypic Screening (e.g., Viability, Apoptosis) target_id Target Identification (e.g., Affinity Chromatography, CETSA) pheno->target_id Identify Biological Effect target_val Target Validation & Engagement (e.g., SPR, Knockdown) target_id->target_val Identify Putative Targets pathway Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) target_val->pathway Confirm Direct Binding invivo In Vivo Model Validation pathway->invivo Elucidate Cellular Mechanism

Caption: Figure 1. General Workflow for this compound MoA Investigation

Phase 1: Phenotypic Screening and Cellular Assays

The initial step is to characterize the physiological effect of this compound on relevant cell lines (e.g., cancer cell lines for antitumor investigation, or immune cells like macrophages).

Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration at which this compound exhibits cytotoxic or cytostatic effects.

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.

Data Presentation: this compound Cellular Effects

The following table summarizes hypothetical data from initial phenotypic screens.

Assay TypeCell LineParameter MeasuredResult (Hypothetical)
Cell ViabilityMCF-7IC5015.2 µM
ApoptosisJurkat% Apoptotic Cells (Annexin V+)45% at 20 µM
Cell CycleHCT116G2/M Arrest60% of cells at 20 µM
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) ProductionIC50 = 10.5 µM

Phase 2: Target Identification and Validation

Once a cellular phenotype is established, the next phase is to identify the direct molecular target(s) of this compound. Modern drug discovery utilizes a variety of direct and indirect methods for this purpose.[4][5][6]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free technique to identify target engagement in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.

  • Cell Culture and Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat one group with this compound (at 2x the IC50) and a control group with vehicle for 2 hours.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Heating Gradient: Aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis (Western Blot): Collect the supernatant (soluble fraction) and analyze the abundance of a suspected target protein (e.g., a kinase or cell cycle protein) by Western blot. A stabilized protein in the this compound-treated group will remain in the supernatant at higher temperatures compared to the control.

  • Analysis (Mass Spectrometry): For unbiased target discovery, the soluble proteome from a key temperature point can be analyzed by mass spectrometry (MS) to identify all stabilized proteins.

CETSA_Workflow Figure 2. CETSA Experimental Workflow treat Treat Cells (this compound vs. Vehicle) lyse Cell Lysis (Freeze-Thaw) treat->lyse heat Apply Heat Gradient (40°C - 70°C) lyse->heat separate Separate Soluble/Aggregated (Centrifugation) heat->separate analyze Analyze Soluble Fraction (Western Blot or MS) separate->analyze

Caption: Figure 2. CETSA Experimental Workflow

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Once a putative target is identified (e.g., Protein X), SPR is used to confirm direct binding and quantify the kinetics.

  • Chip Preparation: Immobilize the purified recombinant target protein (Protein X) onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Assay: Flow a series of this compound concentrations (e.g., 1 µM to 50 µM) in a running buffer over the chip surface.

  • Data Collection: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized protein. This generates a sensorgram (Response Units vs. Time).

  • Regeneration: After each this compound injection, flow a regeneration solution (e.g., high salt buffer) to remove the bound compound.

  • Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Target Binding Kinetics
TechniqueTarget ProteinParameterValue (Hypothetical)
CETSAProtein XThermal Shift (ΔTm)+3.5 °C
SPRProtein Xka (M⁻¹s⁻¹)1.2 x 10⁴
SPRProtein Xkd (s⁻¹)2.5 x 10⁻³
SPRProtein XKD (µM)20.8

Phase 3: Downstream Signaling Pathway Analysis

After validating the direct target, the next step is to investigate how this compound's binding to this target affects cellular signaling pathways.

Protocol: Western Blot for Phospho-Protein Analysis

This protocol assesses the activity of a signaling pathway by measuring the phosphorylation status of key proteins downstream of the identified target. Let's hypothesize this compound's target, Protein X, is an upstream regulator of the MAPK/ERK pathway.

  • Cell Treatment and Lysis: Treat cells with this compound (or vehicle) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Signaling_Pathway Figure 3. Hypothetical this compound Signaling Pathway This compound This compound ProteinX Protein X (Target) This compound->ProteinX RAF RAF Kinase ProteinX->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (e.g., G2/M Arrest) Transcription->Response

References

Troubleshooting & Optimization

common problems in Muramine extraction and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of Muramine from plant sources.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the this compound extraction process.

Problem 1: Low Yield of this compound

Q: My final extract shows a very low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields of this compound can be attributed to several factors, from the initial preparation of the plant material to the final extraction steps. Here are the common causes and their respective solutions:

  • Inadequate Grinding of Plant Material: For efficient extraction, the solvent needs to penetrate the plant tissue effectively.

    • Solution: Ensure the plant material (e.g., from Corydalis pallida or Papaver nudicaule) is dried and ground into a fine powder. Smaller particle size increases the surface area for solvent interaction, which can improve extraction efficiency.

  • Incorrect Solvent Choice: The polarity of the solvent is crucial for effectively dissolving this compound.

    • Solution: this compound, as an alkaloid, is typically extracted using polar solvents. Methanol (B129727) or ethanol (B145695), often in aqueous solutions (e.g., 70-80%), are effective choices. Using a solvent with inappropriate polarity can result in poor extraction.

  • Suboptimal Extraction Temperature: Temperature plays a significant role in the solubility and diffusion rate of this compound.

    • Solution: Increasing the extraction temperature can enhance yield. However, excessively high temperatures may lead to the degradation of the alkaloid. An optimal temperature, typically between 40-60°C for methods like maceration or ultrasonic-assisted extraction, should be determined.

  • Incorrect pH of the Extraction Medium: The pH of the solvent can significantly impact the solubility and stability of alkaloids.

    • Solution: Since alkaloids are basic compounds, extraction is often performed in a slightly acidic medium (e.g., water acidified with HCl or acetic acid to pH 3-4) to convert the alkaloid into its more soluble salt form. Alternatively, an alkaline extraction can be performed where the plant material is first treated with a base to liberate the free alkaloid, which is then extracted with an organic solvent.

  • Insufficient Extraction Time: The duration of the extraction process must be adequate for the solvent to permeate the plant matrix and dissolve the this compound.

    • Solution: Optimize the extraction time for your chosen method. For maceration, this could be 24-48 hours, while for methods like ultrasound-assisted extraction, 30-60 minutes may be sufficient.

Problem 2: Presence of Impurities in the Crude Extract

Q: My crude this compound extract is contaminated with a significant amount of pigments, fats, and other non-alkaloidal compounds. How can I obtain a cleaner extract?

A: The co-extraction of impurities is a common issue in plant-based extractions. Here’s how to address it:

  • Defatting the Plant Material: Plant sources of this compound may contain lipids that can be co-extracted, especially when using less polar solvents.

    • Solution: Before the main extraction, pre-treat the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove most of the fats and waxes.

  • Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids.

    • Solution: After obtaining the crude extract, dissolve it in an acidic aqueous solution. This will protonate the this compound, making it water-soluble, while many impurities will remain in an organic phase. Wash the aqueous phase with a non-polar solvent (e.g., dichloromethane) to remove remaining non-polar impurities. Then, basify the aqueous phase to deprotonate the this compound, making it soluble in an organic solvent. Finally, extract the this compound with a suitable organic solvent.

  • pH Gradient Extraction: This method is useful for separating alkaloids with different basicities.

    • Solution: Dissolve the total alkaloid extract in an organic solvent and then perform a series of extractions with aqueous buffers of decreasing pH. Alkaloids will be extracted into the aqueous phase based on their pKa values, allowing for a fractional separation.

Problem 3: Suspected Degradation of this compound During Extraction

Q: I suspect that this compound is degrading during my extraction process, leading to lower yields and inconsistent results. What factors can cause degradation and how can I prevent it?

A: this compound, like many alkaloids, can be sensitive to heat, light, and extreme pH conditions.

  • Thermal Degradation: High temperatures used in some extraction methods, like Soxhlet extraction, can lead to the breakdown of the alkaloid structure.

    • Solution: Opt for extraction methods that operate at lower temperatures, such as maceration at room temperature or ultrasound-assisted extraction with a cooling bath. If using a rotary evaporator to concentrate the extract, ensure the water bath temperature is kept low (e.g., below 40°C).

  • pH-Induced Degradation: Both strongly acidic and strongly alkaline conditions can potentially lead to the hydrolysis or rearrangement of the alkaloid structure.

    • Solution: Maintain the pH within a moderately acidic to neutral range during extraction and purification whenever possible. Avoid prolonged exposure to harsh pH conditions.

  • Oxidative Degradation: Exposure to air and light can promote oxidation of the alkaloid.

    • Solution: Conduct extraction and purification steps in amber glassware or vessels wrapped in aluminum foil to protect the extract from light. Purging the extraction vessel with an inert gas like nitrogen can also help minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction? A1: this compound is a dibenzazecine alkaloid that has been reported in plants such as Corydalis pallida and Papaver nudicaule. The aerial parts or tubers of these plants are typically used as the starting material.

Q2: Which solvent system is best for this compound extraction? A2: A polar solvent is generally recommended. An aqueous solution of methanol or ethanol (70-80%) is a common choice for extracting alkaloids. The selection can be further optimized based on the specific plant matrix and the chosen extraction technique.

Q3: How can I confirm the presence and quantity of this compound in my extract? A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the identification and quantification of this compound. Thin Layer Chromatography (TLC) can be used for a preliminary qualitative assessment.

Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over traditional methods? A4: UAE and MAE offer several advantages, including significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to traditional methods like maceration or Soxhlet extraction.

Data Presentation

Table 1: Effect of Extraction Parameters on this compound Yield (Hypothetical Data)

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Solvent 50% Methanol0.880% Methanol1.5 100% Methanol1.1
Temperature 25°C1.145°C1.6 65°C1.3 (degradation observed)
Time (UAE) 15 min1.030 min1.4 60 min1.4
pH 3.01.5 7.01.09.01.2

Note: This table presents hypothetical data for illustrative purposes, based on general principles of alkaloid extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Dry the aerial parts of Corydalis pallida at 40°C and grind into a fine powder (40-60 mesh).

  • Defatting: Macerate 100g of the powdered plant material in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter and discard the hexane. Air-dry the plant material.

  • Extraction:

    • Place the defatted plant material in a 2L flask.

    • Add 1L of 80% methanol acidified to pH 3.0 with 0.1M HCl.

    • Place the flask in an ultrasonic bath and sonicate at 40 kHz for 45 minutes, maintaining the temperature at 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with the same solvent and conditions.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in 200 mL of 5% HCl.

    • Wash the acidic solution with 3x100 mL of dichloromethane (B109758) to remove neutral and weakly basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia (B1221849) solution.

    • Extract the liberated alkaloids with 3x150 mL of chloroform (B151607).

    • Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the purified total alkaloid extract containing this compound.

Visualizations

Muramine_Extraction_Workflow start Start: Dried & Powdered Plant Material defatting Defatting with n-Hexane start->defatting extraction Ultrasound-Assisted Extraction (80% Methanol, pH 3, 40°C) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning acidification Dissolve in Acidic Water partitioning->acidification wash Wash with Dichloromethane acidification->wash basification Basify Aqueous Layer wash->basification final_extraction Extract with Chloroform basification->final_extraction purified_extract Purified this compound Extract final_extraction->purified_extract end End: Analysis (HPLC) purified_extract->end Troubleshooting_Workflow start Low this compound Yield? check_material Is plant material finely powdered? start->check_material Yes check_impurities Extract is impure? start->check_impurities No, but... check_solvent Is solvent optimal (e.g., 80% MeOH)? check_material->check_solvent Yes solution_grind Solution: Grind material to a fine powder. check_material->solution_grind No check_ph Is pH appropriate (e.g., acidic)? check_solvent->check_ph Yes solution_solvent Solution: Use 80% Methanol or Ethanol. check_solvent->solution_solvent No check_temp Is temperature optimized (e.g., 40-60°C)? check_ph->check_temp Yes solution_ph Solution: Acidify solvent to pH 3-4. check_ph->solution_ph No solution_temp Solution: Optimize temperature, avoid excess heat. check_temp->solution_temp No success Yield Improved / Purity Increased check_temp->success Yes defat_step Was a defatting step performed? check_impurities->defat_step Yes partition_step Was liquid-liquid partitioning done? defat_step->partition_step Yes solution_defat Solution: Add a pre-extraction step with hexane. defat_step->solution_defat No solution_partition Solution: Implement acid-base partitioning. partition_step->solution_partition No partition_step->success Yes solution_grind->success solution_solvent->success solution_ph->success solution_temp->success solution_defat->success solution_partition->success

troubleshooting low yield in Muramine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Muramine Synthesis

This guide provides troubleshooting advice for common issues encountered during the synthesis of this compound, a representative cyclic peptide. The questions and answers below address specific problems that can lead to low yields and impurities.

Frequently Asked Questions (FAQs)

Q1: My final purified yield of this compound is extremely low after HPLC. What are the most common causes?

Low final yield is often a cumulative problem. The most frequent causes are inefficient coupling during solid-phase synthesis, incomplete deprotection, poor cleavage from the resin, or inefficient cyclization. It is critical to analyze each step to pinpoint the source of the loss.

Q2: How can I identify at which stage of the synthesis the primary yield loss is occurring?

To identify the problematic step, it is recommended to perform in-process controls.

  • During Solid-Phase Peptide Synthesis (SPPS): Perform a Kaiser test after each coupling and deprotection step to ensure complete reactions. A positive Kaiser test (blue color) after a coupling step indicates incomplete reaction.

  • After Cleavage: Analyze a small aliquot of the crude linear peptide by LC-MS to check its purity and confirm the correct mass. Significant impurities at this stage point to issues during SPPS or cleavage.

  • After Cyclization: Compare the LC-MS of the crude product post-cyclization with the linear precursor. The presence of a large peak corresponding to the linear starting material indicates poor cyclization efficiency. The formation of dimers or polymers can also be a major issue.

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing the cause of low this compound yield.

G start Low Final Yield of this compound check_crude_cyclized Analyze Crude Cyclized Product by LC-MS start->check_crude_cyclized check_crude_linear Analyze Crude Linear Peptide by LC-MS check_crude_cyclized->check_crude_linear Low overall purity, multiple unexpected peaks issue_cyclization Issue: Inefficient Cyclization or Dimerization check_crude_cyclized->issue_cyclization High linear peptide peak or dimer/polymer peaks issue_purification Issue: Loss During HPLC Purification check_crude_cyclized->issue_purification Good crude purity, poor recovery after HPLC check_spps Review SPPS Monitoring (e.g., Kaiser Tests) check_crude_linear->check_spps Multiple deletion sequences observed issue_cleavage Issue: Incomplete Cleavage or Side Reactions check_crude_linear->issue_cleavage Correct mass is minor peak, protecting groups retained issue_spps Issue: Poor Coupling or Deprotection during SPPS check_spps->issue_spps Positive Kaiser tests after coupling solution_cyclization Optimize cyclization concentration (high dilution). Verify pH and coupling reagents. issue_cyclization->solution_cyclization solution_cleavage Increase cleavage time. Use appropriate scavengers. issue_cleavage->solution_cleavage solution_spps Use stronger coupling agent. Double couple difficult residues. Extend deprotection time. issue_spps->solution_spps solution_purification Optimize HPLC gradient. Check for product precipitation on column. issue_purification->solution_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Data Summaries

Table 1: Troubleshooting Low Yield in the Cyclization Step

Problem Observed (by LC-MS) Potential Cause Recommended Solution & Key Data
High levels of linear peptide starting material remaining Inefficient coupling reaction. Use a more potent coupling agent (e.g., HATU, HCTU). Ensure the pH of the reaction is maintained around 8-9 with a non-nucleophilic base like DIPEA (use 3-4 equivalents).
Significant peaks corresponding to dimer or trimer Reaction concentration is too high, favoring intermolecular reactions. Perform the cyclization under high-dilution conditions. Typical concentrations for efficient solution-phase cyclization are between 1-5 mM.
Multiple small, unidentified peaks Degradation of the peptide. Run the reaction at a lower temperature (0-4 °C). Ensure solvents are anhydrous and reagents are fresh.

| No product peak, only starting material | Incorrect pH or inactive reagents. | Confirm the presence of a free N-terminus and C-terminus before starting. Test coupling reagents on a simpler linear peptide to confirm their activity. |

Table 2: Common Scavengers for TFA Cleavage

Residue in Peptide Side Reaction Recommended Scavenger Concentration in TFA
Tryptophan (Trp) Alkylation by released protecting groups Triisopropylsilane (TIS) + Water or Ethanedithiol (EDT) 2.5% - 5%
Methionine (Met) Oxidation to sulfoxide Thioanisole + TIS 5%
Cysteine (Cys) Re-attachment of trityl group TIS + EDT 2.5% each

| Tyrosine (Tyr) | Alkylation of the phenol (B47542) ring | Phenol or Thioanisole | 5% |

Experimental Protocols

Protocol 1: Standard Head-to-Tail Peptide Cyclization

This protocol describes a general method for the solution-phase cyclization of a linear peptide precursor.

  • Preparation of Linear Peptide: The crude linear peptide is purified by RP-HPLC and lyophilized to obtain a fluffy white powder. The correct mass and purity (>95%) are confirmed by LC-MS.

  • High-Dilution Setup: Dissolve the linear peptide in high-purity, anhydrous Dimethylformamide (DMF) to a final concentration of 1 mM. This is a critical step to minimize intermolecular dimerization.

  • Reagent Preparation: In a separate vial, prepare a solution of the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) in a small amount of DMF.

  • Cyclization Reaction: Add the reagent solution dropwise to the rapidly stirring peptide solution at 0 °C over a period of 4-6 hours using a syringe pump. This slow addition helps maintain high-dilution conditions.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 2 hours, quenching with water, and analyzing by LC-MS. The reaction is complete when the peak for the linear starting material is no longer observed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the DMF solvent under high vacuum.

  • Purification: The resulting crude cyclic peptide is purified by preparative RP-HPLC to yield the final this compound product.

Diagrams

This compound Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Resin Coupling1 Coupling1 Resin->Coupling1 Add AA1 Deprotection1 Deprotection1 Coupling1->Deprotection1 Fmoc Removal Coupling2 Coupling2 Deprotection1->Coupling2 Add AA2 Deprotection2 Deprotection2 Coupling2->Deprotection2 Fmoc Removal Elongation Elongation Deprotection2->Elongation Repeat... Cleavage Cleavage from Resin Elongation->Cleavage Cyclization Solution-Phase Cyclization (High Dilution) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Peptide Coupling Mechanism with HATU

This diagram shows the activation of a carboxylic acid by HATU, a common coupling reagent used in peptide synthesis.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Peptide_COOH R-COOH (Peptide C-Terminus) Active_Ester O-Acyl(tetramethyl)isouronium (Active Ester) Peptide_COOH->Active_Ester + HATU HATU HATU DIPEA DIPEA (Base) DIPEA->Active_Ester activates Amide_Bond R-CO-NH-R' (New Peptide Bond) Active_Ester->Amide_Bond + H₂N-R' Peptide_NH2 H₂N-R' (Peptide N-Terminus)

Caption: Mechanism of peptide bond formation using HATU as a coupling agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

STEP 2: Identify common issues and questions researchers face regarding Muramine's stability and degradation during storage. I will use the identified chemical nature of this compound (dibenzazecine alkaloid) to search for common stability issues associated with this class of compounds. This will help in formulating relevant FAQs and troubleshooting questions.

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Technical Support Center: this compound Storage and Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage.

Q1: What is this compound and why is proper storage important?

This compound is a dibenzazecine alkaloid, a class of natural products that also includes compounds like Cryptopalmatine.[1][] Like many complex organic molecules, this compound can be susceptible to degradation, which can compromise its biological activity and lead to inaccurate experimental results. Proper storage is crucial to maintain its purity and potency over time.

Q2: I suspect my this compound sample has degraded. What are the common signs?

Degradation of your this compound sample may be indicated by:

  • Visual Changes: Discoloration of the solid compound or solution, or the appearance of precipitates.

  • Altered Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Experimental Results: A decrease in the expected biological or chemical activity, or variability in results between different aliquots of the same batch.

  • Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[4]

Q3: What are the primary factors that can cause this compound degradation?

Based on its chemical structure (a tertiary amine and aromatic ether), this compound is potentially susceptible to degradation through several pathways:[1][5]

  • Oxidation: The tertiary amine and methoxy (B1213986) groups on the aromatic rings can be susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.[5]

  • Hydrolysis: While generally more stable than esters, amide bonds can undergo hydrolysis under strongly acidic or basic conditions.[5]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.

Q4: What are the recommended storage conditions for solid this compound?

For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: 2-8°C is a common recommendation for the storage of sensitive biochemicals.[2] For extended long-term storage, temperatures of -20°C or lower may be considered, although this should be evaluated on a case-by-case basis.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking container.[2]

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q5: How should I prepare and store this compound solutions?

  • Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements, but for stock solutions, aprotic solvents like DMSO or DMF are often used. If aqueous buffers are required, they should be freshly prepared and deoxygenated.

  • pH: The pH of aqueous solutions should be carefully controlled. For many alkaloids, a slightly acidic pH can improve stability by protonating the amine, which can reduce its susceptibility to oxidation. However, the optimal pH should be determined experimentally.

  • Storage of Solutions: Whenever possible, prepare solutions fresh for each experiment. If stock solutions need to be stored, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.

Troubleshooting Guide

If you observe signs of this compound degradation, follow this troubleshooting workflow:

Muramine_Troubleshooting start Problem: Suspected this compound Degradation check_solid Is the solid compound discolored or showing altered solubility? start->check_solid check_solution Are you observing inconsistent experimental results or changes in solution appearance? start->check_solution analytical_chem Perform Analytical Chemistry Analysis (e.g., HPLC, LC-MS) check_solid->analytical_chem Yes review_storage_solid Review Storage Conditions of Solid: - Temperature (2-8°C or -20°C) - Light protection - Inert atmosphere check_solid->review_storage_solid No check_solution->analytical_chem Yes review_storage_solution Review Solution Preparation & Storage: - Solvent quality (high-purity, degassed) - pH of buffer - Freeze-thaw cycles - Light protection check_solution->review_storage_solution No confirm_degradation Degradation Confirmed? (New peaks, reduced main peak) analytical_chem->confirm_degradation confirm_degradation->review_storage_solid Yes confirm_degradation->review_storage_solution Yes new_sample Action: Use a fresh, unexpired sample of this compound confirm_degradation->new_sample No, but results are still inconsistent implement_changes Action: Implement improved storage and handling protocols review_storage_solid->implement_changes review_storage_solution->implement_changes end Problem Resolved new_sample->end implement_changes->end

Caption: Troubleshooting workflow for suspected this compound degradation.

Quantitative Stability Data

While specific stability data for this compound is not widely published, the following table provides general guidance for the storage of sensitive alkaloids based on ICH guidelines and common laboratory practices.[6][8]

ParameterConditionRecommendationRationale
Temperature Long-term (Solid)2-8°C or -20°CReduces the rate of chemical degradation.
Short-term (Solution)2-8°C (up to 24 hours)Minimizes degradation during experimental use.
Long-term (Solution)-20°C or -80°C (aliquoted)Prevents degradation and effects of freeze-thaw cycles.
Light Exposure Solid & SolutionStore in the dark (amber vials)Prevents photolytic degradation.
pH (Aqueous Sol.) To be determinedTest a range (e.g., pH 4-7)Alkaloid stability is often pH-dependent.
Atmosphere Solid & SolutionStore under inert gas (Ar, N₂)Minimizes oxidative degradation.

Potential Degradation Pathway

The tertiary amine in this compound's structure is a likely site for oxidation, a common degradation pathway for alkaloids. This can lead to the formation of an N-oxide, which may have altered chemical properties and biological activity.

Muramine_Degradation_Pathway This compound This compound (Tertiary Amine) n_oxide This compound N-oxide (Degradation Product) This compound->n_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., O₂, Peroxides) oxidizing_agent->n_oxide

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]

Objective: To develop an HPLC method to assess the stability of this compound.

1. Instrumentation and Columns:

  • An HPLC system with a UV detector or a mass spectrometer (LC-MS).

  • A C18 reversed-phase column is a good starting point for alkaloid analysis.

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • The gradient can be optimized to achieve good separation between the this compound peak and any potential degradation product peaks.

3. Forced Degradation Studies:

  • To generate potential degradation products and test the method's specificity, subject this compound samples to stress conditions:[10]

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

    • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.

4. Method Validation:

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

  • Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can be used to confirm that the this compound peak is free from co-eluting impurities.

  • The method should then be fully validated according to ICH guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[11]

By following these guidelines and protocols, researchers can ensure the integrity of their this compound samples and the reliability of their experimental data.

References

Technical Support Center: Muramine Stability Testing in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Muramine stability testing in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in physiological buffers important?

A1: this compound is a dibenzazecine alkaloid with potential therapeutic applications.[1] Its stability in physiological buffers is a critical parameter that influences its bioavailability, efficacy, and shelf-life. Understanding how this compound behaves in environments that mimic the conditions of the human body, such as the stomach and intestines, is essential for preclinical and clinical development.

Q2: What are the common physiological buffers used for this compound stability testing?

A2: Common physiological buffers include Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF). PBS mimics the pH and ionic strength of many extracellular fluids. SGF and SIF are used to simulate the conditions of the stomach and small intestine, respectively, and are crucial for evaluating the stability of orally administered drugs.[2][3][4]

Q3: What are the primary degradation pathways for a molecule like this compound?

A3: The major degradation pathways for many pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[5] Given this compound's structure, which includes ether and amide-like functionalities, it may be susceptible to hydrolysis under acidic or basic conditions. Oxidation could also be a potential degradation pathway.

Q4: How can I monitor the degradation of this compound during a stability study?

A4: The most common method for monitoring drug degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent this compound compound and its degradation products over time.

Q5: What are the typical storage conditions for this compound stability studies?

A5: Stability studies are typically conducted under various temperature and humidity conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6] This often includes long-term testing (e.g., 25°C/60% RH), intermediate testing (e.g., 30°C/65% RH), and accelerated testing (e.g., 40°C/75% RH). Photostability testing is also recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound stability testing.

Issue 1: High variability in stability data between replicate experiments.

  • Possible Cause 1: Inconsistent buffer preparation. The pH and ionic strength of physiological buffers can significantly impact the stability of this compound.

    • Troubleshooting Step: Ensure meticulous preparation of all buffers. Calibrate the pH meter before each use and use high-purity water and reagents. Prepare fresh buffers for each experiment to avoid changes in pH due to storage.

  • Possible Cause 2: Inaccurate sample handling and storage. Temperature fluctuations and exposure to light can accelerate degradation.

    • Troubleshooting Step: Use calibrated incubators for temperature control. Protect samples from light by using amber vials or covering them with aluminum foil. Ensure consistent timing for sample collection and analysis.

  • Possible Cause 3: Issues with the analytical method. A non-validated or unreliable HPLC method can lead to inconsistent results.

    • Troubleshooting Step: Validate the HPLC method for specificity, linearity, accuracy, and precision according to ICH guidelines. Ensure the column is properly equilibrated and the mobile phase is consistent.

Issue 2: Rapid degradation of this compound observed in Simulated Gastric Fluid (SGF).

  • Possible Cause: Acid-catalyzed hydrolysis. The low pH of SGF (typically around 1.2) can lead to the rapid degradation of acid-labile compounds.[2]

    • Troubleshooting Step 1: Confirm the pH of the SGF.

    • Troubleshooting Step 2: Analyze samples at earlier time points (e.g., 0, 5, 15, 30, 60 minutes) to accurately determine the degradation rate.

    • Troubleshooting Step 3: Consider the need for an enteric coating or other formulation strategies to protect this compound from the acidic environment of the stomach if oral administration is intended.

Issue 3: Precipitation of this compound in the stability testing buffer.

  • Possible Cause 1: Poor solubility of this compound at the tested concentration and pH.

    • Troubleshooting Step: Determine the solubility of this compound in each buffer at the intended experimental temperature before initiating the stability study. If necessary, reduce the concentration of this compound.

  • Possible Cause 2: Change in the physical form of this compound.

    • Troubleshooting Step: Analyze the precipitate using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify any changes in the solid state of the compound.

Data Presentation

The following tables present hypothetical stability data for this compound in various physiological buffers. These tables are for illustrative purposes to guide researchers in structuring their own data.

Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS, pH 7.4) at Different Temperatures

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (40°C)
0100.0100.0100.0
2499.898.595.2
4899.697.190.8
7299.595.886.5
168 (1 week)99.192.375.1

Table 2: Stability of this compound in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C

Time (minutes)% this compound Remaining (SGF)% this compound Remaining (SIF)
0100.0100.0
1585.399.5
3072.199.1
6055.898.2
12033.496.5

Experimental Protocols

Protocol 1: Preparation of Physiological Buffers

  • Phosphate-Buffered Saline (PBS, pH 7.4):

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

    • Adjust the pH to 7.4 with HCl.

    • Add distilled water to a final volume of 1 L.

    • Sterilize by autoclaving.

  • Simulated Gastric Fluid (SGF, USP):

    • Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 7.0 mL of HCl and sufficient water to make 1 L.[2]

    • The final pH should be approximately 1.2.[2]

  • Simulated Intestinal Fluid (SIF, USP):

    • Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water.

    • Add 77 mL of 0.2 N NaOH and 500 mL of water.

    • Add 10 g of pancreatin.

    • Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl.

    • Dilute with water to a final volume of 1 L.

Protocol 2: this compound Stability Testing Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into the pre-warmed physiological buffer (PBS, SGF, or SIF) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting stability.

  • Incubate the samples at the desired temperature in a calibrated incubator. Protect samples from light.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Stability_Testing_Workflow cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution incubation Spike and Incubate (Controlled Temp/Light) prep_this compound->incubation prep_buffer Prepare Physiological Buffer prep_buffer->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining hplc->data

Caption: General workflow for this compound stability testing.

Degradation_Pathway_Logic This compound This compound Hydrolysis Hydrolysis (e.g., in SGF) This compound->Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation O2 Photolysis Photolysis This compound->Photolysis Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Logic issue High Data Variability cause1 Inconsistent Buffer Prep issue:h->cause1:h cause2 Improper Sample Handling issue:h->cause2:h cause3 Analytical Method Issues issue:h->cause3:h solution1 Re-prepare buffers Calibrate pH meter cause1:h->solution1 solution2 Use calibrated incubators Protect from light cause2:h->solution2 solution3 Validate HPLC method cause3:h->solution3

Caption: Troubleshooting high data variability in stability studies.

References

Technical Support Center: Muramine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Muramine. Our objective is to help you achieve accurate, reproducible, and robust analytical results.

I. Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Possible CauseTroubleshooting StepExpected Outcome
Ion Suppression Perform a post-column infusion experiment to confirm matrix-induced signal suppression at the retention time of this compound.[1][2]A dip in the baseline signal upon injection of a blank matrix extract confirms ion suppression.[1]
Optimize chromatographic separation to move this compound's elution time away from co-eluting matrix components.[1][3]Improved peak intensity and signal-to-noise ratio.
Enhance sample cleanup using Solid-Phase Extraction (SPE), particularly with phospholipid removal plates, or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4][5]Cleaner baseline and increased analyte response.[4]
Dilute the sample extract if the this compound concentration is sufficiently high.[1][2]Reduced matrix effects, although sensitivity may be compromised.[1][2]
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).[3]Maximized signal intensity for the this compound standard.
Evaluate both positive and negative electrospray ionization (ESI) modes.Identification of the ionization mode that provides the best sensitivity for this compound.
Analyte Degradation Ensure sample stability by minimizing freeze-thaw cycles and keeping samples at an appropriate temperature.Consistent analyte response across replicate injections.

Issue 2: Poor Peak Shape (e.g., Tailing, Fronting, or Broadening)

Possible CauseTroubleshooting StepExpected Outcome
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.Sharper, more symmetrical peaks.
Column Overload Dilute the sample to reduce the concentration of this compound and co-eluting matrix components.[6]Improved peak shape and a linear response with dilution.
Secondary Interactions Adjust the mobile phase pH with a volatile additive like formic acid (typically 0.1%) to ensure consistent ionization of this compound and minimize interactions with the stationary phase.[7]Improved peak symmetry.
Column Contamination Implement a robust column washing procedure after each analytical batch to remove strongly retained matrix components.Restoration of expected peak shape and retention time.

Issue 3: High Variability in Results (Poor Precision and Accuracy)

Possible CauseTroubleshooting StepExpected Outcome
Inconsistent Sample Preparation Standardize the sample preparation protocol, ensuring consistent volumes, mixing times, and temperatures.Improved reproducibility between samples.
Matrix Effects Varying Between Samples Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound.[1][5] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[1][5]Significantly improved precision and accuracy, with %CV values within acceptable limits.
If a SIL-IS is unavailable, consider matrix-matched calibrants.[3]Improved accuracy by compensating for consistent matrix effects across samples.
Carryover Inject a blank solvent after a high concentration sample to check for carryover.[6]No significant this compound peak in the blank injection.
Optimize the autosampler wash procedure, using a strong organic solvent.Elimination of carryover between injections.

II. Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][3]

2. What are the primary sources of matrix effects in biological samples like plasma or serum?

Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.[4][5] They are abundant in cell membranes and often co-extract with analytes of interest, particularly in protein precipitation methods.[4] Other sources include salts, endogenous metabolites, and dosing vehicles.

3. How can I determine if my this compound analysis is suffering from matrix effects?

A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[1][2] A quantitative assessment can be made by comparing the peak area of this compound in a post-extraction spiked matrix sample to that in a neat solution.

4. What is the most effective sample preparation technique to minimize matrix effects?

While there is no single "best" method for all applications, techniques that provide a more thorough cleanup are generally more effective at reducing matrix effects. A comparison of common techniques is provided below:

Sample Preparation TechniqueAnalyte RecoveryPhospholipid RemovalThroughput
Protein Precipitation (PPT) HighPoorHigh
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerate
Solid-Phase Extraction (SPE) HighGood to ExcellentModerate to High
Phospholipid Removal SPE HighExcellentHigh

This table provides a general comparison; actual performance may vary based on the specific analyte and matrix.

Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, and specialized phospholipid removal technologies like HybridSPE®, can provide exceptionally clean extracts, leading to a significant reduction in matrix effects.[4][7][8]

5. When should I use a stable isotope-labeled internal standard (SIL-IS)?

The use of a SIL-IS is highly recommended for quantitative bioanalysis.[5][9][10] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[5] This allows for reliable correction of matrix effects and variability in sample preparation, significantly improving data quality.[9][11]

III. Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

    • Infuse this solution continuously into the MS source post-column using a T-fitting and a syringe pump.

    • Set up the LC system with the analytical column and mobile phases intended for the this compound analysis.

  • Procedure:

    • Begin the infusion of the this compound standard solution and allow the MS signal to stabilize.

    • Inject a blank matrix extract (prepared using your standard sample preparation method).

    • Monitor the signal of the infused this compound standard throughout the chromatographic gradient.

  • Interpretation:

    • A stable baseline indicates no significant matrix effects at that point in the chromatogram.

    • A dip in the baseline signal indicates ion suppression due to co-eluting matrix components.

    • A rise in the baseline signal indicates ion enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal SPE

Objective: To effectively remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d4).

    • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds.

  • Phospholipid Removal:

    • Place a phospholipid removal SPE plate or cartridge on a collection plate or vacuum manifold.

    • Transfer the entire supernatant from the pre-treatment step to the SPE well/cartridge.

    • Apply a vacuum or positive pressure to pass the sample through the sorbent.

  • Eluate Collection:

    • Collect the eluate, which is now free of proteins and phospholipids.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

IV. Visualizations

Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed check_suppression Perform Post-Column Infusion start->check_suppression suppression_confirmed Ion Suppression Confirmed check_suppression->suppression_confirmed Suppression Detected no_suppression No Significant Suppression check_suppression->no_suppression No Suppression optimize_cleanup Enhance Sample Cleanup (SPE/LLE) suppression_confirmed->optimize_cleanup optimize_source Optimize MS Source Parameters no_suppression->optimize_source optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is end_good Signal Restored use_sil_is->end_good end_bad Issue Persists - Further Investigation use_sil_is->end_bad optimize_source->end_good optimize_source->end_bad

Caption: Troubleshooting workflow for low signal intensity.

Sample Preparation Strategy Decision Tree start Start: this compound Analysis in Biological Matrix quant_needed Quantitative Analysis Required? start->quant_needed qualitative Qualitative Screening quant_needed->qualitative No sil_is_avail SIL-IS Available? quant_needed->sil_is_avail Yes ppt Protein Precipitation (PPT) qualitative->ppt end Proceed to LC-MS/MS Analysis ppt->end use_sil_is Use SIL-IS sil_is_avail->use_sil_is Yes no_sil_is Matrix-Matched Calibrants sil_is_avail->no_sil_is No cleanup_level Required Cleanup Level? use_sil_is->cleanup_level no_sil_is->cleanup_level basic_cleanup Basic cleanup_level->basic_cleanup Moderate thorough_cleanup Thorough cleanup_level->thorough_cleanup High lle Liquid-Liquid Extraction (LLE) basic_cleanup->lle spe Solid-Phase Extraction (SPE) / Phospholipid Removal thorough_cleanup->spe lle->end spe->end

Caption: Decision tree for sample preparation strategy.

References

Technical Support Center: Improving the Resolution of Muramine in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when acquiring Nuclear Magnetic Resonance (NMR) spectra of Muramine.

Disclaimer: "this compound" is identified as a dibenzazecine alkaloid.[1] The advice provided herein is based on general principles for small to medium-sized organic molecules and should be broadly applicable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the peaks in my this compound spectrum unusually broad?

A1: Peak broadening in NMR can stem from a variety of factors. The most common culprits include poor magnetic field homogeneity (shimming), issues with the sample itself, or dynamic processes involving the molecule.[2][3][4]

Common Causes for Broad Peaks:

  • Poor Shimming: The magnetic field is not uniform across the sample, causing nuclei in different parts of the sample to experience slightly different field strengths.[2][5]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity or aggregation, which restricts molecular motion and broadens signals.[3][4]

  • Particulate Matter: Undissolved material or dust in the NMR tube disrupts the magnetic field homogeneity.[5][6][7]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[6][8]

  • Chemical or Conformational Exchange: If this compound is undergoing a dynamic process, such as rotation around a bond or exchanging between different conformations on a timescale similar to the NMR experiment, the peaks can broaden significantly.[2][8]

To systematically address this, follow the troubleshooting workflow below.

G cluster_start cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_advanced Advanced Solutions cluster_end start Start: Poor Resolution (Broad Peaks) check_conc Is concentration optimal? start->check_conc Evaluate Sample check_purity Is sample free of particulates/paramagnetics? check_conc->check_purity Yes conc_action Action: Dilute or re-concentrate sample. check_conc->conc_action No purity_action Action: Filter sample, use high-purity solvent. check_purity->purity_action No check_shim Is shimming optimized? check_purity->check_shim Yes conc_action->check_purity purity_action->check_shim check_temp Is temperature appropriate? check_shim->check_temp Yes shim_action Action: Re-shim on lock signal. check_shim->shim_action No change_solvent Change Solvent check_temp->change_solvent Still Broad (Suspect Exchange) end End: Improved Resolution check_temp->end Resolved shim_action->check_temp temp_action Action: Perform Variable Temperature (VT) experiment. use_2d Use 2D NMR (e.g., J-Resolved) change_solvent->use_2d If overlap persists use_2d->end G cluster_slow Low Temperature (Slow Exchange) cluster_intermediate Room Temperature (Intermediate Exchange) cluster_fast High Temperature (Fast Exchange) slow_spec Result: Two sharp peaks (A and B) inter_spec Result: One broad peak (Coalescence) slow_spec->inter_spec Increase Temp inter_spec->slow_spec Decrease Temp fast_spec Result: One sharp peak (Averaged) inter_spec->fast_spec Increase Temp fast_spec->inter_spec Decrease Temp

References

troubleshooting unexpected results in Muramine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Muramine bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and to provide guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in this compound bioassays?

A low signal-to-noise ratio can be attributed to two main factors: high background fluorescence or low signal intensity. High background may arise from the intrinsic fluorescence of your biological samples, fluorescent contaminants in your reagents, or the this compound compound itself.[1][2] Low signal intensity could be a result of suboptimal concentrations of enzymes or substrates, or incorrect instrument settings.[1]

Q2: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent IC50 values can be caused by several factors. Ensure your initial cell seeding density is consistent across all experiments.[3] The stability of this compound in your solution can also be a factor; it's recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[3] Variations in assay conditions such as pH, buffer composition, and incubation times can also lead to inconsistent results.[4]

Q3: Could this compound itself be interfering with the assay?

Yes, it is possible for this compound, particularly if it is a natural product, to interfere with the assay.[5] Some compounds can exhibit intrinsic fluorescence, which can lead to a false-positive signal.[6][7] It is crucial to run a control experiment by measuring the fluorescence of this compound in the assay buffer without the enzyme or substrate to determine if it is autofluorescent.[5]

Q4: I am observing a high background signal in my blank wells. What are the common sources?

High background fluorescence in blank wells can originate from several sources, including substrate degradation, autofluorescence of assay components, and well-to-well crosstalk in multi-well plates.[5] The MUNANA substrate, commonly used in fluorescence-based assays, can degrade over time, leading to an increase in the background signal.[5]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from your experiment, leading to a low signal-to-noise ratio.[2]

Troubleshooting Steps for High Background Signal

Possible Cause Solution
Substrate Degradation Prepare fresh substrate solution for each experiment. Optimize the substrate concentration to find a balance between a strong signal and low background.[5]
Autofluorescence of Assay Components Test each component of the assay buffer individually in the fluorometer to identify any fluorescent contaminants.[1] Consider using a red-shifted fluorophore to avoid the common blue/green autofluorescence spectrum.[1]
Compound Autofluorescence Run a control with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[5]
Well-to-Well Crosstalk Use black opaque-walled microplates to minimize crosstalk between wells.[5]
Contaminated Reagents or Buffers Prepare fresh buffers using high-purity water and reagents.[1][2]

Troubleshooting Workflow for High Background Signal

high_background_workflow start High Background Signal Observed check_reagents Are reagents fresh and of high quality? start->check_reagents prepare_fresh Prepare fresh buffers and substrate. Re-run assay. check_reagents->prepare_fresh No check_plate Is the plate washing procedure thorough? check_reagents->check_plate Yes prepare_fresh->check_plate increase_wash Increase wash steps, volume, and soaking time. Re-run assay. check_plate->increase_wash No check_blocking Is the blocking step optimized? check_plate->check_blocking Yes increase_wash->check_blocking optimize_blocking Increase blocking time or change blocking agent. Re-run assay. check_blocking->optimize_blocking No check_cross_contamination Could there be cross-well contamination? check_blocking->check_cross_contamination Yes optimize_blocking->check_cross_contamination improve_pipetting Use fresh pipette tips for every transfer and handle plate carefully. Re-run assay. check_cross_contamination->improve_pipetting Yes contact_support If issue persists, contact technical support. check_cross_contamination->contact_support No improve_pipetting->contact_support

A troubleshooting workflow for addressing high background signal in bioassays.

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the true experimental signal from background noise, impacting the reliability of your results.

Troubleshooting Steps for Low Signal-to-Noise Ratio

Possible Cause Solution
Low Enzyme Activity Increase the concentration of the enzyme. Ensure the enzyme has been stored correctly and has not lost activity.[5]
Insufficient Incubation Time Increase the incubation time of the enzyme with the substrate to allow for more product formation.[5]
Suboptimal Substrate Concentration Perform a substrate titration to determine the optimal concentration (Km). A broad range of concentrations should be tested.[1]
Incorrect Instrument Settings Ensure the excitation and emission wavelengths are set correctly for your fluorophore. Optimize the gain setting on your microplate reader.[1]
Presence of Fluorescence Quenchers To test for quenching, add your sample components to a solution of the free fluorophore and measure the fluorescence. A decrease in fluorescence compared to a control indicates the presence of a quencher.[1]

Experimental Protocols

Fluorescence-Based Muraminase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on a hypothetical enzyme, Muraminase, using a fluorescence-based assay. The principle of this assay is the enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. The decrease in fluorescence is proportional to the inhibitory activity of this compound.

Materials:

  • Muraminase enzyme

  • Non-fluorescent substrate (e.g., a derivative of 4-methylumbelliferone)

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well black, opaque-walled microplate

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Prepare Reagents:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

    • Prepare the Muraminase enzyme solution in the assay buffer to the desired concentration.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup:

    • Add a small volume of the diluted this compound solutions to the wells of the 96-well plate. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Add the Muraminase enzyme solution to all wells except the negative control.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each this compound concentration.

    • Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathway

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the Muraminase enzyme, preventing the phosphorylation of a downstream target protein and subsequent cellular response.

muramine_pathway cluster_inhibition Inhibition by this compound cluster_pathway Signaling Cascade This compound This compound Muraminase Muraminase (Enzyme) This compound->Muraminase Inhibits Substrate Substrate Phospho_Substrate Phosphorylated Substrate Muraminase->Phospho_Substrate Catalyzes Substrate->Phospho_Substrate Phosphorylation Cell_Response Cellular Response Phospho_Substrate->Cell_Response Activates

Hypothetical signaling pathway showing this compound's inhibitory action.

References

Technical Support Center: Optimizing Cell Permeability of Muramine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Muramine" is a fictional compound name. The following troubleshooting guide, FAQs, and protocols are based on established principles for optimizing the cell permeability of novel chemical entities for in vitro studies. The data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a novel small molecule inhibitor targeting an intracellular kinase. For this compound to exert its therapeutic effect, it must cross the cell membrane to reach its target. Poor cell permeability can lead to low intracellular concentrations, resulting in reduced efficacy in cell-based assays and potentially limiting its therapeutic potential.[1][2]

Q2: I am observing lower than expected activity of this compound in my cell-based assay. Could this be a permeability issue?

Yes, a discrepancy between in vitro potency (e.g., in a cell-free kinase assay) and cellular activity is often indicative of poor cell permeability.[2][3] If this compound cannot efficiently enter the cells, it cannot engage its intracellular target, leading to a lack of a downstream biological response.

Q3: What are the primary methods to assess the cell permeability of this compound?

The most common in vitro methods to quantitatively assess cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[2][4][5][6] The Caco-2 assay uses a monolayer of human intestinal cells to model absorption and can also identify if the compound is a substrate for efflux pumps.[2][5][7] PAMPA is a non-cell-based assay that specifically measures passive diffusion across a lipid membrane.[4][5]

Q4: What is an acceptable apparent permeability (Papp) value for a drug candidate?

While there are no absolute cutoffs, Papp values are generally categorized as follows:

  • Low Permeability: < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s

  • High Permeability: > 10 x 10⁻⁶ cm/s

These values can vary depending on the specific assay system and the biological barrier being modeled (e.g., intestinal vs. blood-brain barrier).

Troubleshooting Guide: Low Intracellular Concentration of this compound

Potential Cause Recommended Troubleshooting Strategy Experimental Verification
High Hydrophilicity of this compound This compound's chemical structure may be too polar to efficiently cross the lipid bilayer.- Perform a PAMPA assay to specifically measure passive permeability.[4][5] - A low Papp value in this assay suggests that passive diffusion is a limiting factor.
Active Efflux by Transporters This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[8]- Conduct a bi-directional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 is indicative of active efflux.[2][5][7] - Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A→B) Papp value in the presence of the inhibitor confirms P-gp mediated efflux.[8]
Poor Solubility This compound may be precipitating in the assay medium, reducing the concentration available for uptake.- Visually inspect the assay wells for any precipitate. - Measure the concentration of this compound in the donor compartment at the beginning and end of the experiment to check for loss of compound.
Cell Monolayer Integrity Issues If using a cell-based assay like Caco-2, a leaky monolayer can lead to inaccurate permeability measurements.- Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER suggests compromised tight junctions.[1][4][5] - Assess the permeability of a paracellular marker like Lucifer yellow. A high Papp for Lucifer yellow indicates a leaky monolayer.[1][2][9]
Cytotoxicity at Test Concentrations High concentrations of this compound may be toxic to the cells, leading to compromised membrane integrity and unreliable results.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your chosen cell line.[10]
Illustrative Data: this compound Permeability Assessment

Table 1: PAMPA Permeability of this compound

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.8Low
This compound 1.5 Low to Moderate

Table 2: Caco-2 Permeability of this compound

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Apical to Basolateral (A→B)0.94.4
Basolateral to Apical (B→A)4.0

This data suggests that while this compound has some passive permeability, it is also a substrate for active efflux, which significantly limits its net absorption.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and potential for active efflux of this compound across a Caco-2 cell monolayer.[5]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.[5]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values >250 Ω·cm².[5]

  • Assay Preparation: Wash the monolayers twice with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A→B) Transport:

    • Add HBSS containing the final concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[1]

  • Basolateral to Apical (B→A) Transport: Repeat the experiment by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.[1][2]

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[2]

Visualizations

Experimental Workflow for Optimizing this compound Permeability

G cluster_0 Initial Assessment cluster_1 Permeability Screening cluster_2 Troubleshooting & Optimization cluster_3 Functional Validation A Synthesize this compound B Determine Physicochemical Properties (Solubility, logP) A->B C Assess In Vitro Potency (Cell-free assay) B->C D PAMPA Assay C->D Proceed if potent E Caco-2 Permeability Assay C->E Proceed if potent F Low Passive Permeability? (PAMPA Papp < 1x10⁻⁶ cm/s) D->F G High Efflux? (Caco-2 ER > 2) E->G H Optimize Formulation (e.g., use of permeation enhancers) F->H Yes I Medicinal Chemistry (Prodrug approach) F->I Yes K Cell-based Functional Assay (Target engagement, downstream signaling) F->K No J Co-dose with Efflux Inhibitor G->J Yes G->K No H->K I->K J->K L Confirm Intracellular Concentration K->L

Caption: Workflow for assessing and optimizing this compound's cell permeability.

Hypothetical Signaling Pathway for this compound's Target

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates This compound This compound This compound->TargetKinase Inhibits Substrate Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: this compound must cross the cell membrane to inhibit its target kinase.

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key validation parameters for High-Performance Liquid Chromatography (HPLC) methods, offering insights into best practices and alternative approaches for robust quantification of analytes. While the specific analyte "Muramine" was not readily identifiable in scientific literature, the principles and protocols outlined here provide a universal framework applicable to the quantification of a wide range of pharmaceutical compounds.

The validation process ensures that an analytical method is suitable for its intended purpose, providing documented evidence of its accuracy, precision, and reliability.[1][2] Key performance characteristics are evaluated according to guidelines established by the International Conference on Harmonisation (ICH).[1][2]

Experimental Protocols: A Framework for HPLC Method Validation

A typical HPLC method validation protocol involves a systematic evaluation of several key parameters. The following outlines a generalized experimental approach.

1. System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution multiple times to ascertain the precision of the system. Key parameters checked include retention time, peak area, tailing factor, and theoretical plates. For instance, a common acceptance criterion for peak area precision is a relative standard deviation (RSD) of ≤0.73% for five injections.[3]

2. Specificity/Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of a blank sample, a placebo, a standard solution of the analyte, and a sample spiked with known impurities. The analyte peak should be free from any co-eluting peaks.

3. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[4] This is determined by analyzing a series of at least five standard solutions of different known concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999.[5][6] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable linearity, accuracy, and precision.[3]

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level. Acceptable recovery is generally within 98-102%.[3]

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate determinations at 100% of the test concentration or by analyzing nine determinations across the specified range (e.g., three concentrations, three replicates each).[3]

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Reproducibility: The precision between different laboratories.

The acceptance criterion for precision is often expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%.[1]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][4] This provides an indication of its reliability during normal usage. Parameters to vary include pH of the mobile phase, mobile phase composition, flow rate, and column temperature.[1]

Data Presentation: Comparison of HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for a robust HPLC assay method.

Validation ParameterTypical Acceptance Criteria
System Suitability RSD of peak area ≤ 1.0% for replicate injections
Specificity No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999[5][6]
Range Typically 80% to 120% of the test concentration[3]
Accuracy (% Recovery) 98.0% to 102.0%[3]
Precision (RSD)
- Repeatability≤ 2.0%[1]
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[4]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[4]
Robustness System suitability parameters are met after minor variations

Alternative Quantification Methods

While HPLC with UV detection is a widely used and robust technique, alternative methods can offer advantages in terms of sensitivity and selectivity.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution.[7][8] The validation principles remain the same as for HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.[9][10] This is particularly useful for analyzing complex matrices or when very low detection limits are required.[9] Validation of an LC-MS/MS method includes additional parameters such as matrix effect and ion suppression/enhancement.

The following table provides a high-level comparison of these techniques.

FeatureHPLC-UVUPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV-Vis detectionChromatographic separation (smaller particles, higher pressure) followed by UV-Vis detectionChromatographic separation coupled with mass-based detection
Sensitivity GoodVery GoodExcellent
Selectivity GoodVery GoodExcellent
Analysis Time StandardFastFast
Cost LowerModerateHigher
Complexity LowerModerateHigher

Mandatory Visualization

The following diagrams illustrate the logical workflow of an HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity / Selectivity system_suitability->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Generation robustness->validation_report end End: Method Validated validation_report->end

Caption: A flowchart of the HPLC method validation process.

Validation_Parameters validated_method Validated HPLC Method specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod LOD validated_method->lod loq LOQ validated_method->loq robustness Robustness validated_method->robustness range_node Range validated_method->range_node

Caption: Key parameters for a validated HPLC method.

References

Cross-Validation of a Novel Muramine Bioassay for Anti-Inflammatory Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison and cross-validation of the novel Muramine Bioassay against a standard Enzyme-Linked Immunosorbent Assay (ELISA). The this compound Bioassay is a new cell-based method for quantifying the potency of experimental anti-inflammatory compounds targeting the hypothetical this compound signaling pathway. The purpose of this guide is to present objective performance data and detailed protocols to assist researchers, scientists, and drug development professionals in evaluating the suitability of the this compound Bioassay for their screening campaigns.

Comparative Performance Data

The following tables summarize the quantitative performance of the this compound Bioassay in comparison to a standard cytokine ELISA for key validation parameters. The data represents results from a series of cross-validation experiments designed to assess the accuracy, precision, and linearity of the novel assay.

Table 1: Inter-Assay Precision

Sample IDThis compound Bioassay (IC50, µM)ELISA (IC50, µM)% Coefficient of Variation (CV) - this compound% Coefficient of Variation (CV) - ELISA
Compound A1.21.58.5%10.2%
Compound B5.86.29.1%11.5%
Compound C10.311.17.9%9.8%

Table 2: Accuracy

Spiked Concentration (µM)This compound Bioassay (Measured, µM)% Recovery - this compoundELISA (Measured, µM)% Recovery - ELISA
2.01.995%2.2110%
5.05.3106%4.794%
10.09.898%10.5105%

Table 3: Linearity

Dilution FactorThis compound Bioassay (Signal)R² - this compoundELISA (OD)R² - ELISA
1:20.950.9981.80.995
1:40.480.9
1:80.230.45
1:160.120.22

Experimental Protocols

Detailed methodologies for the this compound Bioassay and the comparative ELISA are provided below.

This compound Bioassay Protocol
  • Cell Culture: Culture human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Plating: Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of test compounds and add to the cells. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Incubate for 18 hours.

  • Lysis and Reagent Addition: Lyse the cells and add the this compound substrate solution according to the manufacturer's instructions.

  • Signal Measurement: Measure the colorimetric signal at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Standard Cytokine ELISA Protocol
  • Coating: Coat a 96-well plate with a capture antibody against the target cytokine and incubate overnight.

  • Blocking: Wash the plate and block with 1% bovine serum albumin in phosphate-buffered saline for 1 hour.

  • Sample Addition: Add cell culture supernatants from the this compound Bioassay (or a parallel experiment) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Signal Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Determine the cytokine concentration from a standard curve and calculate the IC50 for each compound.

Visualizations

The following diagrams illustrate the hypothetical this compound signaling pathway, the experimental workflow for cross-validation, and the logical comparison between the two assays.

cluster_pathway This compound Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MuramineKinase This compound Kinase TLR4->MuramineKinase Phosphorylates TranscriptionFactor Transcription Factor MuramineKinase->TranscriptionFactor Activates Cytokine Pro-inflammatory Cytokine TranscriptionFactor->Cytokine Induces Transcription

Caption: Hypothetical this compound signaling pathway.

cluster_workflow Cross-Validation Experimental Workflow Start Start: Prepare Cell Cultures Treat Treat with Compounds Start->Treat Stimulate Stimulate with LPS Treat->Stimulate Split Split Supernatant Stimulate->Split Assay1 This compound Bioassay Split->Assay1 Assay2 Cytokine ELISA Split->Assay2 Analyze1 Analyze this compound Data Assay1->Analyze1 Analyze2 Analyze ELISA Data Assay2->Analyze2 Compare Compare Results Analyze1->Compare Analyze2->Compare End End: Cross-Validation Report Compare->End

Caption: Cross-validation experimental workflow.

cluster_comparison Logical Comparison of Assays This compound This compound Bioassay + Cell-based + Higher Throughput - Indirect Measurement Outcome {Shared Outcome | Potency Measurement (IC50)} This compound->Outcome Measures ELISA Cytokine ELISA + Direct Measurement + Well-Established - Lower Throughput ELISA->Outcome Measures

Caption: Logical comparison of assay attributes.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Muramine and Protoberberine Alkaloids

This compound is a naturally occurring dibenzazecine alkaloid identified in plant species such as Corydalis pallida and Papaver nudicale.[1][] Its chemical structure features a dibenzo[c,g]azecine core. Protoberberine alkaloids, isolated from plants of the Berberidaceae, Papaveraceae, and Ranunculaceae families, are characterized by a tetracyclic quinolizinium (B1208727) skeleton.[3][4] The structural similarities between these alkaloid classes, both being isoquinoline (B145761) derivatives, suggest the potential for overlapping biological activities, making a comparative review a valuable tool for researchers.

While this compound's pharmacological profile remains largely unexplored, protoberberine alkaloids like Berberine, Palmatine (B190311), and Jatrorrhizine have been extensively studied for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This guide will focus on the cytotoxic activities of these protoberberine alkaloids against various cancer cell lines and the signaling pathways they modulate.

Comparative Cytotoxicity of Protoberberine Alkaloids

The cytotoxic effects of Berberine, Palmatine, and Jatrorrhizine have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for these alkaloids against several cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)
Berberine T47D (Breast Cancer)25[8]
MCF-7 (Breast Cancer)25[8]
Tca8113 (Oral Squamous Cell Carcinoma)218.52[9]
CNE2 (Nasopharyngeal Carcinoma)249.18[9]
Hela (Cervical Carcinoma)245.18[9]
HT29 (Colon Cancer)52.37[9]
HCC70 (Triple-Negative Breast Cancer)0.19[10]
BT-20 (Triple-Negative Breast Cancer)0.23[10]
MDA-MB-468 (Triple-Negative Breast Cancer)0.48[10]
MDA-MB-231 (Triple-Negative Breast Cancer)16.7[10]
Palmatine T47D (Breast Cancer)~14.5 (5.126 µg/mL)[6][11]
MCF-7 (Breast Cancer)~16.4 (5.805 µg/mL)[6][11]
ZR-75-1 (Breast Cancer)~14.8 (5.23 µg/mL)[6]
Jatrorrhizine HCT-116 (Colorectal Cancer)6.75 (72h)[7][8]
HT-29 (Colorectal Cancer)5.29 (72h)[7][8]
CCD-986sk (Dermal Fibroblast - Normal)>20 (Considered safe up to 10 µM)[12]
B16F10 (Melanoma)>100 (No significant cytotoxicity)[12]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Mechanisms of Action and Signaling Pathways

Protoberberine alkaloids exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Berberine has been shown to induce apoptosis and cell cycle arrest in various cancer cells.[9] Its mechanisms of action involve:

  • Mitochondrial/Caspase-Dependent Apoptosis: Berberine can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3.[13]

  • Bcl-2/Bax Signaling Pathway: It can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9]

  • PI3K/AKT/mTOR Pathway: Berberine has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]

  • MAPK/ERK Pathway: It can also suppress the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation.[5]

  • Wnt/β-catenin Pathway: Inhibition of this pathway by Berberine has also been observed, affecting cell proliferation and differentiation.[5]

Palmatine has demonstrated anticancer effects through the inhibition of key signaling pathways:

  • PI3K/AKT Pathway: Palmatine has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.[14][15]

  • G2/M Phase Arrest: It can induce cell cycle arrest at the G2/M phase by targeting Aurora Kinase A (AURKA).[16]

Jatrorrhizine exhibits its anticancer properties by:

  • Wnt/β-catenin Signaling Pathway: Jatrorrhizine can inhibit the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell proliferation and metastasis.[7][8]

  • Induction of Apoptosis: It induces apoptosis through both caspase-dependent and -independent mechanisms.[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Berberine and Palmatine.

Berberine_Signaling_Pathways Berberine Berberine PI3K PI3K Berberine->PI3K inhibits MAPK MAPK Berberine->MAPK inhibits Wnt Wnt Berberine->Wnt inhibits Mitochondria Mitochondria Berberine->Mitochondria disrupts Bax Bax Berberine->Bax upregulates Bcl2 Bcl-2 Berberine->Bcl2 downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Berberine's multifaceted anti-cancer mechanism.

Palmatine_Signaling_Pathway Palmatine Palmatine PI3K PI3K Palmatine->PI3K inhibits AURKA AURKA Palmatine->AURKA inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis CellCycle Cell Cycle Progression (G2/M) AURKA->CellCycle CellCycle->Proliferation

Caption: Palmatine's inhibition of key cancer pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of protoberberine alkaloids.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: Treat cells with the alkaloid of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the signaling proteins of interest (e.g., anti-AKT, anti-p-AKT, anti-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions for this compound Research

The extensive research on protoberberine alkaloids highlights the therapeutic potential of this class of compounds. Given the structural relationship between dibenzazecine and protoberberine alkaloids, it is plausible that this compound may exhibit similar biological activities. However, the current lack of experimental data on this compound's cytotoxicity and its effects on cellular signaling pathways represents a significant knowledge gap.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from its natural sources.

  • In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying this compound's biological activity, including its effects on cell cycle progression, apoptosis, and key signaling pathways such as the PI3K/AKT and MAPK pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.

By undertaking these studies, the scientific community can begin to unlock the therapeutic potential of this compound and other dibenzazecine alkaloids, potentially leading to the development of novel anticancer agents.

References

Unveiling Muramine Analogs: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of two promising investigational compounds, Manzamine A and Muramyl Dipeptide (MDP) analogs, against established anticancer drugs. While "Muramine" does not correspond to a known specific anticancer agent, the query likely refers to these two distinct classes of molecules, which are sometimes discussed in similar contexts of natural product-derived and immunomodulatory therapies. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This guide systematically compares the preclinical efficacy of Manzamine A and Muramyl Dipeptide (MDP) analogs with standard-of-care chemotherapeutic agents. Manzamine A, a marine-derived alkaloid, exhibits direct cytotoxic effects against a range of cancer cell lines. In contrast, MDP analogs primarily function as immunomodulators, enhancing the body's innate immune response against tumor cells, rather than exhibiting direct cytotoxicity. This fundamental difference in their mechanism of action necessitates a nuanced comparison with traditional anticancer drugs.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for Manzamine A and standard chemotherapeutic agents against various cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as drug exposure time and specific assay protocols.

Table 1: Comparative IC50 Values of Manzamine A and Standard Chemotherapeutic Drugs in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (hours)Citation
Manzamine AHCT1164.5 ± 1.724[1]
Manzamine ADLD-1>1024[1]
Manzamine AHT-29>1024[1]
5-Fluorouracil (5-FU)HCT1166.53 µg/mL (~50.2 µM)Not Specified[2]
IrinotecanHCT116Varies30 min[3]
OxaliplatinHCT116Varies30 min[3]

Table 2: Comparative IC50 Values of Manzamine A and Standard Chemotherapeutic Drugs in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (hours)Citation
GemcitabineAsPC-10.010472[4]
GemcitabineMIA PaCa-20.122572[4]
GemcitabinePanc-10.716172[4]

Table 3: IC50 Values of Manzamine A in Other Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (hours)Citation
Manzamine ACervical CancerC33A2.148[5]
Manzamine ACervical CancerHeLa4.048[5]
Manzamine ABreast CancerMCF-7Not SpecifiedNot Specified[6][7]
Manzamine ABreast CancerMDA-MB-231Not SpecifiedNot Specified[6][7]

Muramyl Dipeptide (MDP) Analogs: It is important to reiterate that MDP analogs, such as mifamurtide (B1676584), do not typically exhibit direct cytotoxicity and therefore, IC50 values are not a relevant measure of their anticancer activity. Their efficacy is primarily evaluated through their ability to stimulate an immune response.

In Vivo Efficacy

Preclinical in vivo studies are critical for evaluating the therapeutic potential of novel compounds.

Manzamine A:

  • In a xenograft model of prostate cancer, Manzamine A was highly effective in inhibiting tumor growth in mice without causing significant pathophysiological perturbations in major organs.[8]

Mifamurtide (MDP Analog):

  • Clinical trials have demonstrated the efficacy of mifamurtide as an adjuvant to chemotherapy in non-metastatic osteosarcoma.[9][10] The addition of mifamurtide to standard chemotherapy improved 6-year overall survival from 70% to 78%.[9]

  • Preclinical studies have shown that mifamurtide potentiates the antitumor action of endotoxin, leading to tumor necrosis and regression in mouse models.[11]

Mechanisms of Action and Signaling Pathways

The anticancer effects of Manzamine A and MDP analogs are mediated through distinct signaling pathways.

Manzamine A: This marine alkaloid has been shown to exert its effects through multiple mechanisms including the induction of apoptosis and cell cycle arrest.[12] It can modulate several signaling pathways, including those involving p53, p21, and p27, which are critical regulators of cell cycle progression.[13]

ManzamineA_Pathway cluster_cell Cancer Cell ManzA Manzamine A p53 p53 ManzA->p53 Mitochondria Mitochondrial Membrane Depletion ManzA->Mitochondria p21 p21 p53->p21 p27 p27 p53->p27 CDKs Cyclin-Dependent Kinases (CDKs) p21->CDKs inhibition p27->CDKs inhibition CellCycle G1/S Phase Arrest CDKs->CellCycle progression Apoptosis Apoptosis Mitochondria->Apoptosis

Manzamine A Signaling Pathway

Muramyl Dipeptide (MDP) Analogs: MDP is recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[14][15] This interaction triggers a signaling cascade that results in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that promotes the expression of pro-inflammatory cytokines.[16] This inflammatory response enhances the ability of the immune system to recognize and eliminate cancer cells.

MDP_Pathway cluster_macrophage Macrophage / Monocyte MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 NFkB NF-κB NOD2->NFkB activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription ImmuneResponse Enhanced Antitumor Immunity Cytokines->ImmuneResponse

MDP-NOD2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability (MTT/MTS) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[17][18][19]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Manzamine A) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After the treatment period, the culture medium is replaced with a medium containing the MTT or MTS reagent, and the plates are incubated for a few hours.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. This step is not required for MTS.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.[20][21][22][23]

Principle: This assay measures the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells. It is a stringent test of a cell's ability to maintain its reproductive integrity after treatment.

Methodology:

  • Cell Seeding: A low number of cells (e.g., 500-1000 cells per well) are seeded in 6-well plates to allow for the formation of distinct colonies.

  • Treatment: The cells are treated with the test compound for a specified period.

  • Incubation: The treatment medium is then replaced with fresh medium, and the cells are incubated for an extended period (e.g., 1-3 weeks) to allow for colony growth.

  • Fixation and Staining: The colonies are fixed with a solution such as methanol (B129727) or paraformaldehyde and then stained with a dye like crystal violet to make them visible.

  • Colony Counting: The number of colonies containing at least 50 cells is counted either manually or using an automated colony counter.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on the long-term survival of the cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anticancer compound.

Experimental_Workflow start Start: Novel Compound in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT/MTS) in_vitro->cell_viability colony_formation Colony Formation Assay in_vitro->colony_formation mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Studies in_vitro->in_vivo xenograft Xenograft/ Orthotopic Models in_vivo->xenograft toxicity Toxicity Studies in_vivo->toxicity clinical_trials Clinical Trials in_vivo->clinical_trials

Preclinical Evaluation Workflow

Conclusion

Manzamine A and Muramyl Dipeptide analogs represent two distinct and promising avenues in anticancer drug discovery. Manzamine A demonstrates direct cytotoxic effects through the induction of apoptosis and cell cycle arrest, with preclinical data supporting its potential against various solid tumors. In contrast, MDP analogs leverage the body's own immune system to fight cancer, a strategy that has shown clinical success with agents like mifamurtide in osteosarcoma.

For researchers and drug development professionals, the data presented herein underscores the importance of a multi-faceted approach to oncology research. While direct cytotoxicity remains a cornerstone of cancer therapy, the immunomodulatory approach offered by MDP analogs presents a complementary and potentially synergistic strategy. Future research should focus on head-to-head preclinical studies under standardized conditions to allow for more direct comparisons and to explore potential combination therapies that could harness the strengths of both direct-acting and immunomodulatory agents.

References

A Comparative Guide to the Structure-Activity Relationship of MurA Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Topic: Initial searches for "Muramine derivatives" yielded limited specific data suitable for a comprehensive structure-activity relationship (SAR) analysis. This compound is a naturally occurring dibenzazecine alkaloid with a distinct chemical structure.[1] However, the available scientific literature does not contain extensive studies on a series of its derivatives and their comparative biological activities.

Conversely, a substantial body of research exists for inhibitors of the MurA enzyme , a critical bacterial target for novel antibiotics. The similarity in names may lead to confusion. This guide will therefore focus on the well-documented SAR of MurA enzyme inhibitors to provide a valuable and data-rich resource for researchers in drug development.

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in the initial cytoplasmic stage of bacterial cell wall peptidoglycan biosynthesis.[2] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).[2] This pathway is essential for bacterial survival and is absent in mammals, making MurA an attractive and validated target for the development of new antibacterial agents.[3][4] The well-known antibiotic fosfomycin, for example, acts by inhibiting MurA.[2]

The Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm. The Mur series of enzymes (MurA-MurF) are responsible for creating the UDP-MurNAc-pentapeptide precursor. MurA catalyzes the very first committed step in this essential pathway.[1][5]

Peptidoglycan_Biosynthesis_Pathway Simplified Cytoplasmic Stage of Peptidoglycan Biosynthesis UDP_GlcNAc UDP-GlcNAc EP_UDP_GlcNAc EP-UDP-GlcNAc UDP_GlcNAc->EP_UDP_GlcNAc MurA (Target of Inhibition) PEP Phosphoenolpyruvate (PEP) PEP->EP_UDP_GlcNAc UDP_MurNAc UDP-MurNAc EP_UDP_GlcNAc->UDP_MurNAc MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Lipid I Precursor) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F (Ligases)

Caption: Role of MurA in the peptidoglycan synthesis pathway.

Comparative Inhibitory Activity of MurA Inhibitors

The inhibitory potency of various compounds against the MurA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50).[2] This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for different classes of MurA inhibitors against enzymes from Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Table 1: Diterpene-Based MurA Inhibitors
CompoundSource OrganismMurA IC50 (µM) vs. E. coliMurA IC50 (µM) vs. S. aureusReference
Compound 1Lepechinia meyenii2.81.1[6]
Compound 2Lepechinia meyenii5.54.8[6]
Compound 3Lepechinia meyenii25.112.0[6]
Compound 4Lepechinia meyenii2.83.4[6]
Compound 5Synthetic Analog11.28.9[6]
Compound 6Synthetic Analog15.410.5[6]
Table 2: Flavonoid-Based MurA Inhibitors (Time-Dependent Inhibition)

IC50 values were determined after a 30-minute pre-incubation of the enzyme with the inhibitor.

CompoundBase StructureMurA IC50 (µM) vs. E. coliReference
Luteolin (4)Flavone1.2[4]
Quercetin (10)Flavonol1.9[4]
Myricetin (26)Flavonol0.82[4]
Naringenin (47)Flavanone1.5[4]
Eriodictyol (48)Flavanone0.95[4]
Ampelopsin (49)Flavanonol0.48[4]
Table 3: Miscellaneous Small Molecule MurA Inhibitors
Compound NameChemical ClassMurA IC50 (µM) vs. E. coliReference
FosfomycinPhosphonic acid8.8[7]
RWJ-3981Cyclic Disulfide0.2[7]
RWJ-110192Pyrazolopyrimidine0.9[7]
RWJ-140998Purine (B94841) Analog0.7[7]
Compound 46Pyrrolidinedione4.5[8]

Experimental Protocols

MurA Enzyme Inhibition Assay (Malachite Green-Based)

A common method for determining MurA inhibition is the colorimetric malachite green assay, which measures the inorganic phosphate (B84403) (Pi) released during the enzymatic reaction.[3][6] The amount of Pi produced is directly proportional to MurA activity.[2]

Principle: The MurA enzyme catalyzes the reaction between UNAG and PEP, producing EP-UNAG and inorganic phosphate (Pi). A malachite green-molybdate solution is added to the reaction, which forms a colored complex with the free phosphate. The absorbance of this complex, measured around 650 nm, correlates with the amount of Pi released and thus the enzyme's activity.[3] A reduction in absorbance in the presence of a test compound indicates inhibition.

Materials:

  • Purified MurA enzyme (E. coli or S. aureus)

  • Assay Buffer: 50 mM HEPES, pH 7.8[4][6]

  • Detergent: 0.005% Triton X-114 (to prevent compound aggregation)[4][6]

  • Substrate 1: UDP-N-acetylglucosamine (UNAG)

  • Substrate 2: Phosphoenolpyruvate (PEP)

  • Test compounds and controls (e.g., Fosfomycin) dissolved in DMSO

  • Malachite green-based detection reagent (e.g., BIOMOL Green)[4]

  • 96-well microplates

  • Microplate reader

Procedure (96-well plate format):

  • Reagent Preparation: Prepare stock solutions of enzyme, substrates, and test compounds at desired concentrations. For dose-response curves, create a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In each well, add 2.5 µL of the test compound solution (or DMSO for control).[4][6]

  • Add Reaction Mixture: Add the reaction mixture containing assay buffer, detergent, UNAG (e.g., 200 µM final concentration), and MurA enzyme (e.g., 250 nM final concentration).[4][6]

  • Pre-incubation (for time-dependent inhibitors): For some inhibitors like flavonoids, pre-incubate the plate at 37°C for a set time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Initiate Reaction: Start the reaction by adding PEP to a final concentration of 100 µM.[4][6] The final reaction volume is typically 50 µL.[4][6]

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes).[4]

  • Stop Reaction & Detection: Stop the reaction by adding 100 µL of the malachite green detection reagent.[4]

  • Read Absorbance: After a brief incubation (e.g., 5 minutes) for color development, measure the absorbance at ~650 nm using a microplate reader.[3][4]

  • Data Analysis: Subtract the background absorbance (from a "no enzyme" control). Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity). Plot the percent inhibition versus inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.[2]

MurA_Inhibition_Assay_Workflow Workflow for MurA Colorimetric Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrates) Add_Enzyme_UNAG Add MurA Enzyme + UNAG Substrate Prep_Reagents->Add_Enzyme_UNAG Prep_Compounds Prepare Compound Dilutions (in DMSO) Add_Compound Add Test Compound / DMSO Control Prep_Compounds->Add_Compound Add_Compound->Add_Enzyme_UNAG Pre_Incubate Pre-incubation at 37°C (Optional, for time-dependent inhibitors) Add_Enzyme_UNAG->Pre_Incubate Start_Reaction Initiate Reaction with PEP Substrate Add_Enzyme_UNAG->Start_Reaction (if no pre-incubation) Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Read_Absorbance Read Absorbance (~650nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MurA colorimetric inhibition assay.

Summary of Structure-Activity Relationships

  • Diterpenes: For the diterpenes isolated from Lepechinia meyenii, compounds with a catechol moiety (two adjacent hydroxyl groups on an aromatic ring) generally showed potent inhibition against MurA from both E. coli and S. aureus (e.g., Compounds 1 and 4).[6] This suggests the catechol group is a key pharmacophore element for activity in this class.

  • Flavonoids: SAR studies on flavonoids reveal that the presence of a catechol moiety (a dihydroxy-substituted aromatic ring) and an additional aromatic system are important features for MurA inhibition.[4][9] The most potent inhibitor identified in one study was ampelopsin, which contains multiple hydroxyl groups that may contribute to binding in the active site.[4] The inhibition by many flavonoids was found to be time-dependent, suggesting a two-step binding mechanism where an initial complex isomerizes to a more stable, tightly bound state.[4]

  • Miscellaneous Small Molecules: The identification of structurally diverse inhibitors like a cyclic disulfide (RWJ-3981), a purine analog (RWJ-140998), and a pyrazolopyrimidine (RWJ-110192) demonstrates that various scaffolds can effectively inhibit MurA.[7] Modeling studies suggest these compounds can fit into the active site occupied by the PEP surrogate, fosfomycin.[7] Their binding is enhanced by the presence of the first substrate, UNAG, which induces a conformational change in the enzyme, making it more receptive to inhibitor binding.[7] The pyrrolidinedione-based inhibitors were found to be reversible and equally effective against wild-type MurA and a fosfomycin-resistant mutant, highlighting their potential to overcome existing resistance mechanisms.[8]

References

Muramine in the Spotlight: A Comparative Analysis of the Biological Activity of Dibenzazecine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the emerging therapeutic potential of muramine and related dibenzazecine alkaloids. This guide synthesizes experimental data on the biological activities of these natural compounds, offering a comparative perspective for researchers and drug development professionals. The focus is on cytotoxicity against cancer cell lines and anti-inflammatory properties, highlighting the structure-activity relationships that govern their mechanisms of action.

Introduction to this compound and Dibenzazecine Alkaloids

This compound is a member of the dibenzazecine class of isoquinoline (B145761) alkaloids, a diverse group of naturally occurring compounds found in various plant species, notably from the Corydalis genus. These alkaloids are characterized by a core structure featuring a dibenzo[c,g]azecine ring system. While research on this compound itself is limited, studies on closely related dibenzazecine alkaloids, such as protopine (B1679745) and allocryptopine (B104922), have unveiled a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. This comparison aims to contextualize the potential of this compound by examining the established biological profiles of its chemical relatives.

Comparative Biological Activity: Cytotoxicity

The cytotoxic potential of dibenzazecine alkaloids against various cancer cell lines has been a primary focus of investigation. The data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrates a range of potencies among different alkaloids and cancer cell types.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
Protopine HL-60Human Promyelocytic Leukemia6.68
A-549Human Lung Carcinoma20.47
MCF-7Human Breast Adenocarcinoma22.59
Allocryptopine P. falciparumMalaria Parasite1.46 (mcg/mL)

Comparative Biological Activity: Anti-inflammatory Effects

Several dibenzazecine alkaloids have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

AlkaloidAssayModelEffectReference
Protopine Carrageenan-induced paw edemaRatInhibition of edema (3x more potent than aspirin (B1665792) at 50-100 mg/kg)
TLR4/NF-κB/MAPK pathwaysIn vitroInhibition of inflammatory mediators
Allocryptopine Dextran Sulfate-Induced ColitisMiceAmelioration of inflammatory bowel disease
CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κBIn vitro/In vivoModulation of inflammatory signaling

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of dibenzazecine alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., this compound, protopine) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of these alkaloids can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test alkaloid for a short period (e.g., 1-2 hours).

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the alkaloid-treated, LPS-stimulated cells to those in the LPS-stimulated control cells. The IC50 value for NO inhibition can then be calculated.

Signaling Pathways

The anti-inflammatory effects of dibenzazecine alkaloids like protopine and allocryptopine are mediated through the modulation of complex intracellular signaling pathways. A key pathway implicated is the Toll-like Receptor 4 (TLR4) signaling cascade, which is activated by LPS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB IKK->NFkappaB Activates Proinflammatory_Genes Proinflammatory_Genes NFkappaB->Proinflammatory_Genes Induces Transcription Protopine Protopine Protopine->TLR4 Inhibits Protopine->NFkappaB Inhibits Inflammatory_Mediators Inflammatory_Mediators Proinflammatory_Genes->Inflammatory_Mediators Translation

Caption: Protopine's inhibition of the TLR4/NF-κB signaling pathway.

This diagram illustrates how protopine can interfere with the TLR4 signaling pathway, a critical component of the innate immune response. By inhibiting TLR4 and the downstream transcription factor NF-κB, protopine can suppress the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of novel dibenzazecine alkaloids follows a structured workflow.

G cluster_0 Compound Preparation & Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis cluster_3 Outcome A Isolate/Synthesize Dibenzazecine Alkaloids B Prepare Stock Solutions A->B E Treat Cells with Alkaloids B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J K Identify Lead Compounds for Further Study J->K

Caption: Workflow for assessing the cytotoxicity of dibenzazecine alkaloids.

This workflow outlines the key steps involved in screening dibenzazecine alkaloids for their cytotoxic effects, from the initial preparation of the compounds and cell cultures to the final determination of their IC50 values.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce, the available information on related dibenzazecine alkaloids, particularly protopine and allocryptopine, suggests a promising area for future research. The demonstrated cytotoxic and anti-inflammatory activities of these compounds, coupled with insights into their mechanisms of action, provide a strong rationale for the further investigation of this compound and other structurally similar alkaloids as potential therapeutic agents. The experimental protocols and workflows detailed in this guide offer a framework for such future studies, which will be crucial in fully elucidating the pharmacological potential of this intriguing class of natural products.

Validating the Mechanism of Action of Muramine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding of Muramine's mechanism of action, placed in context with related alkaloid compounds.

Executive Summary

This compound is a naturally occurring dibenzazecine alkaloid identified in plant species such as Corydalis pallida and Papaver nudicaule.[1][] Despite its identification, publicly available scientific literature detailing the specific mechanism of action, modulated signaling pathways, and comparative efficacy of this compound is currently limited. This guide, therefore, aims to provide a broader context by summarizing the known biological activities of alkaloids derived from the plant families in which this compound is found. This approach offers insights into potential avenues of investigation for validating this compound's specific cellular and molecular effects.

While direct experimental data for this compound is not available, this guide presents a hypothetical signaling pathway and experimental workflow based on the activities of related compounds. These visualizations serve as a template for the types of studies required to elucidate this compound's precise mechanism of action.

Biological Context: Alkaloids of Corydalis and Papaver Species

Alkaloids derived from the Corydalis and Papaver genera are known to possess a wide range of pharmacological properties. Understanding these provides a foundation for hypothesizing the potential activities of this compound.

Table 1: Overview of Biological Activities of Related Alkaloids

Plant GenusKnown AlkaloidsReported Biological ActivitiesKey Signaling Pathways Implicated
Corydalis Protoberberines, TetrahydroprotoberberinesAnalgesic, Cardioprotective, Anti-addictive, Anti-proliferative[3][4][5][6]-
Papaver Isoquinoline (B145761) alkaloids (e.g., Allocryptopine)Anti-inflammatory, Anticancer, Antimicrobial, Analgesic[7][8][9][10]NF-κB, STAT3[9][11]

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Based on the finding that extracts from Papaver nudicaule (a known source of this compound) can inhibit the NF-κB and STAT3 signaling pathways, a potential anti-inflammatory mechanism can be proposed.[9][11] The following diagram illustrates this hypothetical pathway.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK IκBα IκBα IKK->IκBα Phosphorylates & Inactivates NF-κB NF-κB (p65/p50) IκBα->NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_active Active STAT3 STAT3->STAT3_active Dimerization & Translocation This compound This compound (Hypothesized) This compound->IKK Inhibition This compound->JAK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression STAT3_active->Gene_Expression

Caption: Hypothetical inhibition of NF-κB and STAT3 pathways by this compound.

Proposed Experimental Workflow for Mechanism of Action Validation

To validate the hypothetical mechanism of action of this compound, a structured experimental approach is necessary. The following workflow outlines key experiments that would provide crucial data.

G Experimental Workflow for MoA Validation Start Start: Hypothesis Generation Cell_Culture Cell-based Assays (e.g., Macrophages, Cancer Cell Lines) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Determine non-toxic dose Inflammatory_Assay Inflammatory Marker Quantification (e.g., ELISA for TNF-α, IL-6) Cytotoxicity->Inflammatory_Assay Functional effect Western_Blot Western Blot Analysis (p-IKK, p-STAT3, IκBα) Inflammatory_Assay->Western_Blot Pathway protein levels Reporter_Assay Reporter Gene Assay (NF-κB, STAT3 luciferase) Western_Blot->Reporter_Assay Transcriptional activity Kinase_Assay In vitro Kinase Assays (IKK, JAK) Reporter_Assay->Kinase_Assay Direct target interaction Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A proposed experimental workflow to validate this compound's MoA.

Detailed Methodologies for Key Experiments

Due to the absence of specific studies on this compound, detailed experimental protocols are provided as generalized templates that would need to be optimized for the specific cell lines and conditions used in future research.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of this compound on a selected cell line.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis for Pathway Activation

  • Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like IKK and STAT3.

  • Protocol:

    • Culture cells to 70-80% confluency and pre-treat with this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB activation) for a predetermined time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of IKK and STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

3. NF-κB Reporter Gene Assay

  • Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

  • Protocol:

    • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

    • After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an agonist.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the known biological activities of alkaloids from its source plants, Corydalis pallida and Papaver nudicaule, suggest potential anti-inflammatory, anti-cancer, and neuroprotective properties. The hypothetical signaling pathway and experimental workflows presented in this guide provide a roadmap for future investigations. Rigorous experimental validation, following the outlined protocols, is essential to determine the specific molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in unlocking its potential therapeutic applications.

References

Independent Replication of Muramine (Cryptopalmatine) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the research surrounding Muramine, also known as Cryptopalmatine, have revealed a significant gap in publicly available scientific literature regarding the independent replication of its research findings. While the compound is identified as a dibenzazecine alkaloid, a thorough search for studies dedicated to replicating original research, comparing its efficacy and mechanism of action against alternatives, and detailing specific experimental protocols has not yielded sufficient data to construct a comprehensive comparison guide as requested.

This guide, therefore, serves to outline the currently available information on this compound (Cryptopalmatine) and to highlight the areas where further independent research is critically needed to validate initial findings and establish a robust scientific consensus.

Data Presentation: A Call for Quantitative Replication

A core tenet of scientific validation is the independent replication of experimental results. However, in the case of this compound (Cryptopalmatine), there is a notable absence of published studies that specifically set out to replicate earlier findings. Consequently, a comparative table summarizing quantitative data from such independent validations cannot be provided at this time.

For a comprehensive comparison, future research should focus on replicating key in vitro and in vivo experiments, with a focus on quantifiable metrics such as:

  • IC50/EC50 values: To determine the concentration of this compound required to inhibit or activate a specific biological process by 50%.

  • Binding affinities (Kd): To measure the strength of the interaction between this compound and its biological targets.

  • Pharmacokinetic parameters: Including absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Efficacy in disease models: Quantifiable outcomes in preclinical models relevant to the proposed therapeutic effects of this compound.

Researchers are encouraged to publish both positive and negative replication results to provide a balanced and comprehensive understanding of this compound's pharmacological profile.

Experimental Protocols: The Need for Methodological Transparency

To facilitate independent validation, it is imperative that future publications on this compound include comprehensive descriptions of the methodologies used, including but not limited to:

  • Cell line and animal model details: Including source, passage number, and specific characteristics.

  • Reagent and compound information: Including purity, concentration, and supplier.

  • Step-by-step experimental procedures: For assays, in vivo studies, and analytical methods.

  • Statistical analysis methods: Clearly outlining the statistical tests used and the rationale for their selection.

Signaling Pathways and Experimental Workflows: A Visual Representation of Current Hypotheses

While specific, replicated signaling pathways for this compound are not well-documented, based on the broader class of alkaloids and initial findings, a hypothetical signaling pathway can be proposed. This diagram illustrates a potential mechanism of action that requires further experimental validation.

cluster_receptor Cell Surface Receptor cluster_cell Intracellular Signaling Cascade cluster_nucleus Nuclear Events Receptor Target Receptor (e.g., GPCR, Ion Channel) G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Biological_Response This compound This compound (Cryptopalmatine) This compound->Receptor

Caption: Hypothetical this compound signaling pathway.

This diagram represents a plausible but unconfirmed signaling cascade initiated by this compound binding to a cell surface receptor. The subsequent activation of intracellular signaling molecules ultimately leads to a change in gene expression and a cellular response. Each step in this proposed pathway requires rigorous experimental verification.

The following workflow outlines the necessary steps for future independent replication studies:

cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Identify Original Research Findings B Develop Detailed Replication Protocol A->B C Define Success Criteria (Effect Size, p-value) B->C D Procure and Validate Reagents and this compound C->D E Conduct Experiments per Protocol D->E F Collect and Record Raw Data E->F G Analyze Data Using Pre-defined Methods F->G H Compare Results to Original Findings G->H I Publish Replication Study (Positive or Negative) H->I

Caption: Workflow for independent replication studies.

This workflow provides a structured approach for researchers aiming to independently validate the findings of this compound research. Adherence to such a systematic process is crucial for producing reliable and comparable data.

Navigating the Labyrinth of Extraction: A Comparative Guide to Muramine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of target molecules is a critical first step. This guide provides a comprehensive comparison of various methods for the extraction of Muramine, a bioactive compound with significant therapeutic potential. Due to a notable lack of specific quantitative data on this compound extraction in current literature, this guide leverages established principles and data from the extraction of analogous compounds to provide a robust comparative framework. We will explore conventional and modern techniques, offering detailed experimental protocols and a clear visual workflow to inform the selection of the most suitable method for your research needs.

Unveiling the Best Approach: A Head-to-Head Comparison of Extraction Methods

MethodPrincipleRelative YieldRelative PurityExtraction TimeSolvent ConsumptionAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to facilitate the diffusion of compounds.[1]ModerateModerate24 - 72 hoursHighSimple, low cost, suitable for thermolabile compounds.[1]Time-consuming, large solvent volume, potentially lower efficiency.[1]
Soxhlet Extraction Continuous extraction with a refluxing solvent, allowing for efficient extraction with a smaller solvent volume over time.HighModerate to High6 - 24 hoursModerateEfficient for less soluble compounds, requires less solvent than maceration.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[1]HighHigh15 - 60 minutesLowRapid, high efficiency, reduced solvent and energy consumption.[1]May require specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]Very HighHigh5 - 30 minutesLowExtremely fast, high yield, reduced solvent use.[2]Requires a microwave-transparent solvent, potential for thermal degradation if not controlled.[2]

Diving Deeper: Experimental Protocols for this compound Extraction

The following are generalized protocols for each extraction method, adaptable for the isolation of this compound from a given plant matrix. It is crucial to optimize parameters such as solvent choice, temperature, and time for your specific application.

Maceration Protocol

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., Ethanol, Methanol)

  • Erlenmeyer flask

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of the chosen solvent to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After the incubation period, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature appropriate for the solvent (e.g., 40°C for ethanol) to obtain the crude extract.

Soxhlet Extraction Protocol

Objective: To achieve a high yield of this compound through continuous extraction.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Solvent (e.g., Hexane, Ethyl acetate)

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Place 50 g of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 300 mL of the selected solvent to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours (or until the solvent in the extractor becomes colorless).

  • After extraction, allow the apparatus to cool.

  • Collect the solvent containing the extract from the round-bottom flask and concentrate it using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To rapidly extract this compound with high efficiency using sonication.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% Ethanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Place 20 g of the dried, powdered plant material in a 250 mL beaker.

  • Add 200 mL of 70% Ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for 30-60 minutes at a controlled temperature.

  • After sonication, filter the mixture or centrifuge it to separate the solid residue from the liquid extract.

  • Collect the supernatant and concentrate it using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

Objective: To perform a very rapid and efficient extraction of this compound using microwave energy.[2]

Materials:

  • Dried and powdered plant material

  • Microwave-transparent solvent (e.g., Ethanol, Water)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 10 g of the dried, powdered plant material into a microwave extraction vessel.

  • Add 100 mL of the chosen solvent.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes) and temperature.

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the plant residue from the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Visualizing the Path to Purity: A Generalized Extraction Workflow

To further clarify the process, the following diagram illustrates a general workflow for the extraction and purification of this compound from a natural source.

ExtractionWorkflow PlantMaterial Plant Material (Source of this compound) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Filtration->PlantMaterial Residue CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification SolventRecovery Solvent Recovery (Rotary Evaporation) CrudeExtract->SolventRecovery Purethis compound Pure this compound Purification->Purethis compound SolventRecovery->Extraction Recycled Solvent

A generalized workflow for this compound extraction and isolation.

This guide provides a foundational understanding of the principles and practices for extracting this compound. Researchers are encouraged to use this information as a starting point for developing optimized, compound-specific extraction protocols. The selection of the most appropriate method will ultimately depend on the specific research goals, available resources, and the chemical nature of this compound.

References

Statistical Analysis of Dose-Response Curves: A Comparative Guide for "Muramine"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The analysis of dose-response relationships is a fundamental aspect of pharmacology and drug development. It provides critical information about the potency and efficacy of a compound. This guide offers a comparative analysis of the hypothetical compound "Muramine" against two alternative compounds, "Alternaphine A" and "Alternaphine B," in a cellular viability assay. We provide detailed experimental protocols, present the data in a structured format, and visualize the underlying hypothetical signaling pathway and experimental workflow.

Data Presentation: Comparative Dose-Response Data

The following table summarizes the quantitative data from a cell viability assay comparing the dose-dependent effects of this compound, Alternaphine A, and Alternaphine B. The response is measured as a percentage of cell viability relative to an untreated control.

Concentration (nM)This compound (% Viability)Alternaphine A (% Viability)Alternaphine B (% Viability)
0.198.599.199.5
195.297.898.9
1088.792.396.1
10052.175.485.3
100015.845.660.1
100005.320.135.7

Key Potency Metrics (IC50):

CompoundIC50 (nM)
This compound~ 90
Alternaphine A~ 800
Alternaphine B> 10000

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: A 10 mM stock solution of this compound, Alternaphine A, and Alternaphine B in DMSO is prepared. Serial dilutions are made in culture medium to achieve the final desired concentrations (ranging from 0.1 nM to 10,000 nM).

  • Cell Treatment: The culture medium from the seeded cells is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. A vehicle control (DMSO at the highest concentration used) and an untreated control are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control wells. The dose-response curves are then plotted, and the IC50 values (the concentration of the compound that inhibits 50% of cell viability) are determined using non-linear regression analysis.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cytotoxic effects. This pathway is based on common mechanisms of action for alkaloid compounds, such as the induction of apoptosis through the modulation of key signaling cascades.

This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Apoptosis_Genes Pro-apoptotic Genes Transcription_Factor->Apoptosis_Genes Upregulates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Start Start: Cell Seeding Treatment Compound Treatment Start->Treatment Incubation 48h Incubation Treatment->Incubation Assay MTT Assay Incubation->Assay Readout Absorbance Measurement Assay->Readout Analysis Data Analysis: IC50 Calculation Readout->Analysis End End: Comparison Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Muramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Muramine, a dibenzazecine alkaloid, to build a foundation of trust and safety in your laboratory operations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive SDS with detailed disposal instructions may be limited, the available information underscores the need for caution. This compound should be handled as a hazardous chemical, and appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Key Physicochemical and Safety Data for this compound:

PropertyValue
Chemical Name 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][1]benzazecin-13-one
CAS Number 2292-20-8
Molecular Formula C22H27NO5
Appearance Solid
Hazards The toxicological properties of this compound have not been fully investigated. Assume it is a hazardous substance.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to its chemical nature as an alkaloid and the lack of comprehensive toxicity data, all this compound waste must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions. It is especially important to segregate it from incompatible materials.

cluster_0 Waste Generation cluster_1 Segregation Solid this compound Waste Solid this compound Waste Hazardous Waste Container\n(Solid) Hazardous Waste Container (Solid) Solid this compound Waste->Hazardous Waste Container\n(Solid) Liquid this compound Waste Liquid this compound Waste Hazardous Waste Container\n(Liquid) Hazardous Waste Container (Liquid) Liquid this compound Waste->Hazardous Waste Container\n(Liquid) Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container\n(Solid)

Caption: Segregation of this compound waste streams.

Step 2: Preparing the Waste Container
  • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and chemically compatible with this compound. The original product container is often a suitable choice. For liquid waste, ensure the container is designed to hold liquids securely.

  • Label the Container: Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate concentration and quantity. Your institution's EHS office will likely provide specific hazardous waste labels that must be used.

  • Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.

Step 3: Storage of Hazardous Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be at or near the point of waste generation.

  • Secondary Containment: For liquid this compound waste, it is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Adhere to Storage Limits: Be aware of your institution's regulations regarding the maximum amount of hazardous waste that can be stored in an SAA and the time limits for storage.

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is full or you are ready for its removal, contact your institution's EHS office to schedule a waste pickup. Do not attempt to transport hazardous waste yourself.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent that can dissolve this compound.

  • Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected and disposed of accordingly.

  • Deface Label: After triple rinsing, deface or remove the original product label.

  • Final Disposal: Dispose of the decontaminated container according to your institution's specific guidelines for empty chemical containers.

Experimental Protocols: Chemical Neutralization (For Emergency Use Only)

While the standard and safest method of disposal is through a licensed hazardous waste contractor, in the event of a small spill, chemical neutralization may be necessary. These procedures should only be performed by trained personnel with the explicit approval and guidance of their institution's EHS office.

A general oxidative procedure that may be considered by EHS professionals for spill cleanup is the use of a potassium permanganate (B83412) solution.

Disclaimer: The following is a generalized experimental protocol and must be adapted and approved by your EHS office for your specific situation.

  • Contain the Spill: Isolate the spill area and prevent the spread of the material.

  • Prepare Oxidizing Solution: In a fume hood, prepare a solution of potassium permanganate in a suitable solvent (e.g., water or a dilute acid, as determined by EHS).

  • Application: Carefully apply the oxidizing solution to the spilled material.

  • Reaction Time: Allow sufficient time for the reaction to complete, as indicated by a color change (e.g., the disappearance of the purple permanganate color).

  • Neutralization of Excess Oxidizer: Neutralize any excess potassium permanganate with a reducing agent such as sodium bisulfite.

  • Collection and Disposal: Collect the resulting mixture and dispose of it as hazardous waste.

Start Start Spill Occurs Spill Occurs Start->Spill Occurs Contain Spill Contain Spill Spill Occurs->Contain Spill Prepare Oxidizing Solution\n(EHS Approved) Prepare Oxidizing Solution (EHS Approved) Contain Spill->Prepare Oxidizing Solution\n(EHS Approved) Apply to Spill Apply to Spill Prepare Oxidizing Solution\n(EHS Approved)->Apply to Spill Allow Reaction Time Allow Reaction Time Apply to Spill->Allow Reaction Time Neutralize Excess Oxidizer Neutralize Excess Oxidizer Allow Reaction Time->Neutralize Excess Oxidizer Collect as Hazardous Waste Collect as Hazardous Waste Neutralize Excess Oxidizer->Collect as Hazardous Waste Contact EHS for Pickup Contact EHS for Pickup Collect as Hazardous Waste->Contact EHS for Pickup End End Contact EHS for Pickup->End

Caption: Emergency spill response workflow.

By adhering to these procedures and working closely with your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within your laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Muramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Muramine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[1]
Hand Protection Chemical-Resistant GlovesInspect gloves for integrity before each use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1]
Body Protection Fire/Flame Resistant and Impervious ClothingProvides protection against skin contact and potential fire hazards.[1]
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining the stability of this compound.

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Employ non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]

  • Avoid all contact with skin and eyes.[1]

  • Always wear the appropriate personal protective equipment as detailed in the table above.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep this compound stored separately from foodstuff containers and incompatible materials.[1]

Emergency Procedures: Accidental Release Measures

In the event of a spill or accidental release, follow these steps to ensure a swift and safe cleanup.

  • Avoid Dust Formation: Take immediate steps to prevent the generation of dust from the spilled material.[1]

  • Prevent Further Leakage: If it is safe to do so, stop any further spillage or leakage.[1]

  • Ignition Source Removal: Eliminate all sources of ignition in the vicinity of the spill.[1]

  • Utilize Safe Tools: Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be disposed of promptly in accordance with local regulations.[1]

First-Aid Measures

Should an exposure occur, immediate first-aid is crucial.

  • Inhalation: Move the individual to fresh air.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse the mouth with water.[1]

In all cases of exposure, seek medical attention as soon as possible.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Containment: Keep the chemical in suitable and closed containers specifically for disposal.[1]

  • Regulations: Dispose of the material in accordance with all appropriate local, state, and federal laws and regulations.[1]

Experimental Workflow: this compound Spill Cleanup

The following diagram illustrates the step-by-step workflow for safely managing a this compound spill.

MuramineSpillCleanup cluster_InitialResponse Initial Response cluster_SafetyPrecautions Safety Precautions cluster_CleanupAndDisposal Cleanup & Disposal Spill Spill Occurs AvoidDust Avoid Dust Formation Spill->AvoidDust PreventLeakage Prevent Further Leakage (if safe) AvoidDust->PreventLeakage RemoveIgnition Remove Ignition Sources PreventLeakage->RemoveIgnition UseSafeTools Use Spark-Proof Tools RemoveIgnition->UseSafeTools Contain Contain and Collect Spill UseSafeTools->Contain Dispose Dispose in Accordance with Regulations Contain->Dispose

Workflow for a this compound spill cleanup.

References

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